GSK-2401502
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2401502; GSK-2401502; GSK 2401502. |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of GSK-2401502
An important note for the reader: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated as "GSK-2401502". It is possible that this is an internal GSK compound code that has not been disclosed in public forums, or the designation may be inaccurate.
As an alternative, this report details the mechanism of action and available data for Latozinemab (AL001) , an investigational antibody developed by Alector in collaboration with GSK. Latozinemab targets the progranulin pathway and was studied for the treatment of frontotemporal dementia (FTD).
Latozinemab (AL001): A Case Study in Targeting Progranulin for Neurodegenerative Disease
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the mechanism of action, clinical findings, and experimental approaches related to latozinemab, a human monoclonal antibody designed to elevate progranulin levels.
Core Mechanism of Action
Latozinemab is designed to address progranulin (PGRN) deficiency, a key factor in certain forms of frontotemporal dementia. It functions by inhibiting the sortilin-mediated degradation of progranulin.
-
Progranulin (PGRN): A secreted growth factor with crucial roles in neuronal survival, lysosomal function, and regulation of inflammation.
-
Sortilin (SORT1): A transmembrane receptor that binds to extracellular progranulin and transports it into the lysosome for degradation.
-
Latozinemab's Role: By binding to sortilin, latozinemab blocks the uptake and subsequent degradation of progranulin. This action increases the extracellular concentration of functional progranulin, thereby restoring it to normal physiological levels.
Below is a diagram illustrating this proposed mechanism.
Caption: Proposed mechanism of action for Latozinemab.
Quantitative Data Summary
Clinical trial data for latozinemab has been presented in various company press releases and clinical trial listings. The INFRONT-3 Phase 3 trial is a key source of this information.
Table 1: INFRONT-3 Trial Biomarker and Clinical Endpoint Results
| Endpoint Category | Endpoint Description | Result | Statistical Significance |
| Biomarker Co-Primary | Change in plasma progranulin concentrations | Statistically significant increase | Yes |
| Clinical Co-Primary | Slowing of FTD-GRN progression | No demonstrated benefit | No |
| Secondary & Exploratory | Various clinical outcome measures | No treatment-related effects observed | No |
Data sourced from GSK and Alector press statements regarding the INFRONT-3 trial.[1]
Experimental Protocols
While specific, detailed laboratory protocols are proprietary, the general methodology for the key clinical trial can be outlined based on public information.
INFRONT-3 Phase 3 Clinical Trial Protocol Outline
-
Study Design: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of latozinemab.
-
Participant Population: Individuals diagnosed with frontotemporal dementia with a progranulin gene mutation (FTD-GRN).
-
Intervention: Intravenous administration of latozinemab or placebo.
-
Primary Endpoints:
-
Biomarker Endpoint: Measurement of changes in plasma progranulin levels from baseline.
-
Clinical Endpoint: Assessment of disease progression using a standardized clinical rating scale for FTD.
-
-
Key Procedures:
-
Screening: Genetic testing to confirm the GRN mutation. Neurological and cognitive assessments to establish baseline disease severity.
-
Dosing: Regular intravenous infusions of the investigational drug or placebo.
-
Monitoring: Collection of blood samples at specified intervals to measure plasma PGRN levels. Regular clinical assessments to track disease progression. Safety monitoring for adverse events.
-
Data Analysis: Statistical comparison of the treatment and placebo groups for both primary and secondary endpoints.
-
The workflow for a participant in this trial is visualized below.
References
Lipovaxin-MM: A Technical Whitepaper on Composition, Formulation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipovaxin-MM is a novel, multi-component liposomal vaccine designed for the treatment of malignant melanoma. This innovative immunotherapy platform aims to elicit a potent and specific anti-tumor immune response by targeting dendritic cells (DCs), the most potent antigen-presenting cells of the immune system. The vaccine is formulated to deliver melanoma-associated antigens and a key immunomodulatory cytokine, Interferon-gamma (IFNγ), directly to DCs via the DC-SIGN (CD209) receptor. This technical guide provides an in-depth overview of Lipovaxin-MM's composition, formulation, and the experimental protocols utilized in its preclinical and clinical evaluation.
Composition and Formulation
Lipovaxin-MM is a complex biologic entity composed of four principal components that are combined to form the final vaccine product. The formulation strategy is based on a series of pre-mixed components, ensuring consistency and quality of the final product.
Core Components
The vaccine's core components are designed to work in synergy to activate a targeted anti-melanoma immune response.
-
MM200 Membrane Vesicles: These vesicles are derived from the MM200 human melanoma cell line and serve as the source of a broad array of melanoma-associated antigens. This multi-antigenic approach is intended to induce a polyclonal T-cell response, targeting various tumor-specific and tumor-associated antigens.
-
POPC/Ni-3NTA-DTDA Liposomes: These synthetic liposomes form the structural backbone of the vaccine. They are composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a common phospholipid, and a nickel-chelating lipid, 3NTA-DTDA. This proprietary lipid allows for the stable attachment of the targeting moiety.
-
Interferon-gamma (IFNγ): A potent pro-inflammatory cytokine, IFNγ is encapsulated within the liposomes. Its role is to activate and mature the dendritic cells that take up the vaccine, enhancing their ability to process and present antigens to T-cells.
-
DMS5000 VH Domain Antibody Fragment: This is a genetically engineered, single-domain antibody fragment that specifically binds to the DC-SIGN receptor on dendritic cells. It is modified with a poly-histidine tail, which allows for its attachment to the Ni-3NTA-DTDA lipids on the liposome surface.
Quantitative Composition
The following table summarizes the quantitative composition of the pre-mix components used in the formulation of Lipovaxin-MM, based on data from clinical trial materials.[1]
| Component | Description | Concentration |
| LPVN[A]09/1 | MM200 Membrane Vesicles | Prepared from 107 cells/mL |
| LPVN[B]09/1 | Lyophilized POPC/Ni-3NTA-DTDA Liposomes | 0.98 mM POPC |
| LPVN[C]09/1 | Recombinant Human Interferon-gamma | 40,000 U/mL |
| LPVN[D]09/1 | DMS5000 VH Domain Antibody Fragment | 26 µM |
Formulation Workflow
The final Lipovaxin-MM vaccine is prepared by combining the four pre-mix components. This process involves the self-assembly of the liposomal components and the attachment of the targeting antibody.
Mechanism of Action: Signaling Pathways
Lipovaxin-MM's mechanism of action is predicated on the targeted delivery of melanoma antigens and IFNγ to dendritic cells, leading to the activation of a robust anti-tumor T-cell response.
DC-SIGN Mediated Uptake and Antigen Presentation
The DMS5000 antibody fragment on the surface of Lipovaxin-MM binds to the DC-SIGN receptor on immature dendritic cells. This interaction triggers receptor-mediated endocytosis, internalizing the liposomal vaccine into the DC. Inside the endosomal compartments, the liposome is degraded, releasing the MM200 membrane vesicle-associated antigens. These antigens are then processed and loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules for presentation to CD8+ and CD4+ T-cells, respectively.
IFNγ-Mediated Dendritic Cell Activation
The IFNγ released within the dendritic cell acts as a potent maturation signal. It binds to the IFNγ receptor (IFNGR), initiating a signaling cascade through the JAK-STAT pathway. This leads to the upregulation of co-stimulatory molecules (e.g., CD80, CD86), increased MHC expression, and the production of pro-inflammatory cytokines such as IL-12. This maturation process enhances the DC's ability to prime and activate naive T-cells.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of Lipovaxin-MM.
Preparation of MM200 Membrane Vesicles
A standardized protocol for the isolation of plasma membrane vesicles from the MM200 melanoma cell line is employed to ensure a consistent source of tumor antigens.
Protocol:
-
Culture MM200 human melanoma cells to 80-90% confluency in appropriate cell culture medium.
-
Harvest cells by gentle scraping and wash three times with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15-20 minutes.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a higher speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane vesicles.
-
Wash the vesicle pellet with PBS and resuspend in a suitable buffer for storage at -80°C.
-
Characterize the protein content and antigen profile (e.g., gp100, tyrosinase, melanA/MART-1) of the vesicles using methods such as Western blotting.
Formulation of POPC/Ni-3NTA-DTDA Liposomes
The liposomal component of Lipovaxin-MM is prepared using the thin-film hydration method.
Protocol:
-
Dissolve POPC and Ni-3NTA-DTDA lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the desired concentration of IFNγ by gentle rotation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.
-
To achieve a uniform size distribution, the resulting multilamellar vesicles can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
The final liposome suspension is then lyophilized for storage.
Production of DMS5000 Antibody Fragment
The DC-SIGN-specific VH domain antibody fragment, DMS5000, is produced as a recombinant protein.
Protocol:
-
Clone the DNA sequence encoding the DMS5000 VH domain with a C-terminal poly-histidine tag into a suitable expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.
-
Harvest the bacterial cells and lyse them to release the recombinant protein.
-
Purify the His-tagged DMS5000 fragment from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-charged resin.
-
Elute the purified protein and dialyze against a suitable buffer.
-
Verify the purity and integrity of the antibody fragment using SDS-PAGE and confirm its binding activity to DC-SIGN.
Immunogenicity Assays
A battery of immunological assays was employed in the Phase I clinical trial to assess the immunogenicity of Lipovaxin-MM.
Protocol:
-
Coat 96-well microplates with a capture antibody specific for the cytokine of interest (e.g., anti-human IFNγ) or with Lipovaxin-MM components to detect specific antibodies in patient serum. Incubate overnight at 4°C.
-
Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Add patient serum or cell culture supernatants to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plates and add a biotinylated detection antibody specific for the target cytokine or a secondary antibody for antibody detection. Incubate for 1 hour.
-
Wash the plates and add streptavidin-horseradish peroxidase (HRP) or an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the plates and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the cytokine or antibody concentration by comparison to a standard curve.
Protocol:
-
Coat a 96-well PVDF membrane plate with an anti-human IFNγ capture antibody overnight at 4°C.
-
Wash the plate and block with sterile cell culture medium.
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples.
-
Add PBMCs to the wells in the presence or absence of Lipovaxin-MM or specific melanoma antigens.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and wash the plate to remove cellular debris.
-
Add a biotinylated anti-human IFNγ detection antibody and incubate for 2 hours.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the number of spots, where each spot represents a single IFNγ-secreting cell, using an ELISpot reader.
Protocol:
-
Collect whole blood or isolate PBMCs from patients.
-
Aliquot approximately 1x106 cells per tube.
-
Add a cocktail of fluorescently-labeled antibodies specific for various leukocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56) and activation markers (e.g., CD69, HLA-DR) to the cells.
-
Incubate on ice for 30 minutes in the dark.
-
Lyse red blood cells if using whole blood.
-
Wash the cells with flow cytometry staining buffer.
-
Resuspend the cells in a suitable buffer for analysis.
-
Acquire data on a flow cytometer and analyze the cell populations using appropriate gating strategies.
Delayed-Type Hypersensitivity (DTH) Skin Test
The DTH test was used to assess in vivo cell-mediated immunity to melanoma antigens.
Protocol:
-
Inject a sterile solution of the MM200 membrane vesicle component of the vaccine intradermally into the forearm of the patient.
-
Use a sterile saline solution as a negative control.
-
After 48 hours, measure the diameter of induration (hardening) and erythema (redness) at the injection site.
-
A positive reaction, indicative of a cell-mediated immune response, is typically defined as an area of induration of 5 mm or greater in diameter.
Conclusion
Lipovaxin-MM represents a sophisticated and targeted approach to cancer immunotherapy. Its multi-component formulation, designed to deliver a payload of tumor antigens and a potent immune adjuvant directly to dendritic cells, holds significant promise for the treatment of malignant melanoma. The detailed compositional data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working in the field of cancer vaccines and targeted drug delivery. Further investigation and optimization of this platform may lead to enhanced immunogenicity and clinical efficacy.
References
The Target of GSK-2401502: An Undisclosed Matter in Public Domain
Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases, the specific molecular target of the investigational compound GSK-2401502 remains undisclosed. Information regarding its mechanism of action, associated signaling pathways, and experimental protocols is not available in the public domain.
Efforts to identify the target of this compound through searches of GlaxoSmithKline's (GSK) public pipeline reports, clinical trial data, and scientific publications have yielded no specific results for this compound identifier. This suggests that this compound may be an internal development code that has not been publicly disclosed, a discontinued project, or a compound that has been renamed.
Broader search strategies for compounds with similar numerical designations have revealed a potential, though unconfirmed, area of interest. A separate biopharmaceutical company, Actuate Therapeutics, is developing a compound named elraglusib (Actuate-2401), an inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1] GSK has also historically been involved in the research and development of GSK-3 inhibitors.[2][3] However, there is no direct evidence to link this compound with Actuate-2401 or to definitively state that its target is GSK-3β.
Without access to proprietary information from GSK, any further speculation on the target and mechanism of action of this compound would be unfounded. The creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is therefore not possible based on the current publicly available information.
References
Navigating the Landscape of Dendritic Cell Targeting: A Technical Guide
Disclaimer: Publicly available information does not contain specific details regarding a therapeutic agent designated "GSK-2401502." Therefore, this document serves as an in-depth technical guide on the core principles and prominent strategies for targeting dendritic cells (DCs) in therapeutic development, drawing upon established research in the field. This guide is intended for researchers, scientists, and drug development professionals.
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. Their ability to process and present antigens to T cells makes them a highly attractive target for therapeutic interventions, particularly in the realms of oncology and vaccinology. The primary goals of DC targeting are to enhance antigen-specific T cell responses for anti-tumor or anti-viral immunity, or in some contexts, to induce tolerance for the treatment of autoimmune diseases. This guide will explore three key strategies for harnessing the power of dendritic cells: targeted antigen delivery to specific DC subsets, modulation of DC maturation and function, and activation of DCs through pattern recognition receptors.
Targeted Antigen Delivery via Surface Receptors
A leading strategy to enhance the efficacy of vaccines and immunotherapies is to deliver antigens directly to specific subsets of dendritic cells in vivo. This is often achieved by conjugating antigens to antibodies or other ligands that bind to endocytic receptors expressed on the DC surface. This approach increases the efficiency of antigen uptake and presentation compared to the administration of soluble antigens.
Two of the most well-studied receptors for this purpose are DEC-205 (CD205) and CLEC9A (DNGR-1). Targeting these receptors can lead to robust and long-lasting humoral and cellular immune responses.[1]
| Receptor | Expression on DC Subsets | Function in Antigen Presentation | Therapeutic Application |
| DEC-205 | Highly expressed on immature DCs and certain epithelial cells. Found on human CD141+ DCs and other DC populations.[2] | Efficiently internalizes antigens and directs them to the MHC class II pathway.[1] Can also facilitate cross-presentation on MHC class I molecules.[3] | Delivery of tumor antigens, viral antigens, and allergens for inducing both immunity and tolerance. |
| CLEC9A | Exclusively expressed on human CD141+ DCs (equivalent to mouse CD8α+ DCs).[4] | Recognizes necrotic cells and facilitates the cross-presentation of dead-cell-associated antigens to CD8+ T cells.[5] | Potent induction of cytotoxic T lymphocyte (CTL) responses for cancer immunotherapy and antiviral vaccines. |
Experimental Protocols:
In Vitro Antigen Presentation Assay:
-
Objective: To assess the efficiency of antigen presentation by DCs after targeting a specific receptor.
-
Methodology:
-
Isolate human monocyte-derived DCs or specific DC subsets from peripheral blood mononuclear cells (PBMCs).
-
Incubate the DCs with an antibody-antigen conjugate (e.g., anti-DEC-205-ovalbumin) or a control (isotype control antibody-antigen conjugate or soluble antigen).
-
After an appropriate incubation period to allow for antigen uptake and processing, co-culture the DCs with antigen-specific CD4+ or CD8+ T cells.
-
Measure T cell proliferation (e.g., using CFSE dilution assays) or cytokine production (e.g., IFN-γ via ELISpot or intracellular cytokine staining) to quantify the extent of T cell activation.[4][6]
-
In Vivo Targeting and Immune Response Assessment in Humanized Mice:
-
Objective: To evaluate the in vivo efficacy of a DC-targeting antibody in inducing an antigen-specific immune response.
-
Methodology:
-
Utilize immunodeficient mice reconstituted with human hematopoietic stem cells to generate a human immune system.
-
Administer the human chimeric anti-CLEC9A or anti-DEC-205 antibody conjugated to a model antigen (e.g., pp65 from cytomegalovirus).
-
Optionally, co-administer an adjuvant such as poly I:C to mature the DCs.
-
After a set period, harvest splenocytes and lymph nodes from the mice.
-
Restimulate the harvested cells in vitro with the target antigen.
-
Analyze the frequency and function of antigen-specific CD4+ and CD8+ T cells using flow cytometry for intracellular cytokine staining (e.g., for IFN-γ, TNF-α).[4]
-
Modulation of Dendritic Cell Maturation via GSK-3β Inhibition
The maturation state of a dendritic cell is a critical determinant of whether it will induce immunity or tolerance. Immature DCs are generally tolerogenic, while mature DCs, which upregulate costimulatory molecules (e.g., CD80, CD86, CD40) and pro-inflammatory cytokines, are immunogenic. Glycogen synthase kinase 3 beta (GSK-3β) has been identified as a key intracellular signaling node that controls DC maturation.[7]
In its active state, GSK-3β helps maintain DCs in an immature state. The inhibition of GSK-3β, either through upstream signaling or pharmacological inhibitors, leads to DC maturation.[7] This process involves the stabilization of β-catenin, although some studies suggest GSK-3β can also function independently of β-catenin in DCs.[6][8][9] Manipulating the GSK-3β pathway is therefore a promising strategy to enhance the efficacy of DC-based vaccines and immunotherapies.[8]
| Effect of GSK-3β Inhibition on DCs | Consequence for Immune Response |
| Increased surface expression of CD80, CD86, and CD40.[7] | Enhanced ability to provide costimulatory signals to T cells, leading to more robust T cell activation. |
| Increased IL-2 secretion by T cells upon antigen presentation by GSK-3β-inhibited DCs.[7] | Promotes T cell proliferation and effector function. |
| Augmented cross-priming of antigen-specific CD8+ T cells.[6][8] | Stronger cytotoxic T lymphocyte (CTL) responses against tumors or infected cells. |
| Potential abrogation of memory CD8+ T cell responses.[6][8] | This dual role suggests that the timing and context of GSK-3β inhibition are critical considerations in therapeutic design. |
Experimental Protocols:
Flow Cytometry Analysis of DC Maturation Markers:
-
Objective: To quantify the effect of a GSK-3β inhibitor on DC maturation.
-
Methodology:
-
Culture bone marrow-derived or monocyte-derived DCs.
-
Treat the DCs with a specific GSK-3β inhibitor at various concentrations or a vehicle control. A known maturation stimulus like lipopolysaccharide (LPS) can be used as a positive control.
-
After 24-48 hours, harvest the cells and stain them with fluorescently labeled antibodies against surface markers of maturation, such as CD80, CD86, CD40, and MHC class II.
-
Analyze the cells using a flow cytometer to measure the percentage of positive cells and the mean fluorescence intensity for each marker.[7]
-
Dendritic Cell Activation via Toll-Like Receptors (TLRs)
Toll-like receptors are a class of pattern recognition receptors that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). The engagement of TLRs on dendritic cells is a powerful signal for their activation and maturation, and it plays a crucial role in shaping the subsequent adaptive immune response. TLR agonists are therefore widely used as vaccine adjuvants to enhance immunogenicity.[10]
Different TLR agonists can polarize the T cell response towards a T helper 1 (Th1), Th2, or Th17 phenotype. For cancer immunotherapy, Th1 responses, characterized by the production of IFN-γ and the generation of cytotoxic T lymphocytes, are generally preferred. Adjuvant systems developed by companies like GSK often include TLR agonists, such as Monophosphoryl lipid A (MPL), a TLR4 agonist.[11]
| TLR | Agonist | PAMP Mimicked | Typical Immune Polarization |
| TLR3 | Polyinosinic:polycytidylic acid (poly I:C) | Double-stranded RNA (viral) | Th1 |
| TLR4 | Lipopolysaccharide (LPS), Monophosphoryl lipid A (MPL) | Gram-negative bacteria cell wall | Th1 |
| TLR7/8 | Resiquimod (R848), Imiquimod | Single-stranded RNA (viral) | Th1 |
| TLR9 | CpG oligodeoxynucleotides (CpG ODN) | Unmethylated CpG DNA (bacterial/viral) | Th1 |
Experimental Protocols:
Cytokine Profiling of TLR-Stimulated DCs:
-
Objective: To determine the cytokine profile induced by different TLR agonists in DCs.
-
Methodology:
-
Culture monocyte-derived DCs.
-
Stimulate the DCs with various TLR agonists (e.g., poly I:C, LPS, R848) individually or in combination.
-
After 24 hours, collect the culture supernatants.
-
Measure the concentrations of key cytokines such as IL-12p70, IL-23, IL-10, and TNF-α using a multiplex immunoassay (e.g., Luminex) or ELISA. IL-12p70 is a hallmark cytokine for Th1 polarization.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting human dendritic cells via DEC-205 using PLGA nanoparticles leads to enhanced cross-presentation of a melanoma-associated antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient targeting of protein antigen to the dendritic cell receptor DEC-205 in the steady state leads to antigen presentation on major histocompatibility complex class I products and peripheral CD8+ T cell tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CLEC9A delivers antigen to human CD141+ DC for CD4+ and CD8+T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of DEC-205 on human dendritic cells results in efficient MHC class II-restricted antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GSK-3β in Dendritic Cells Exerts Opposite Functions in Regulating Cross-Priming and Memory CD8 T Cell Responses Independent of β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLR-activated dendritic cells enhance the response of aged naïve CD4 T cells via an IL-6 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new synthetic TLR4 agonist, GLA, allows dendritic cells targeted with antigen to elicit Th1 T cell immunity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selected Toll-like receptor agonist combinations synergistically trigger a T helper type 1-polarizing program in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Liposomal Vaccines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Liposomal vaccines represent a significant advancement in vaccinology, offering a versatile and potent platform for inducing robust and targeted immune responses. These nano-sized, lipid-based vesicles can encapsulate or display a wide array of antigens, from peptides and proteins to nucleic acids, while simultaneously acting as adjuvants to enhance the immune reaction. This technical guide delves into the fundamental principles governing the design, formulation, and mechanism of action of liposomal vaccines, providing a comprehensive resource for professionals in the field.
Fundamental Principles of Liposomal Vaccine Function
Liposomes are self-assembling, spherical vesicles composed of one or more lipid bilayers, closely mimicking the structure of biological membranes.[1] This biocompatibility and structural versatility are central to their efficacy as vaccine delivery systems.[2][3] The core principles of their function revolve around several key aspects:
-
Antigen Protection and Delivery: Liposomes protect encapsulated antigens from enzymatic degradation in the body, ensuring their delivery to antigen-presenting cells (APCs) such as dendritic cells and macrophages. This targeted delivery is crucial for initiating a potent immune response.
-
Adjuvanticity: The lipid composition of liposomes can be tailored to have inherent adjuvant properties, stimulating the innate immune system and enhancing the overall adaptive immune response.[4][5] Cationic lipids, for example, can directly activate immune cells.[6]
-
Co-delivery of Antigen and Adjuvant: Liposomes can co-encapsulate or co-display both the antigen and an adjuvant, ensuring their simultaneous delivery to the same APC. This co-localization is critical for maximizing the synergistic effects of the antigen and adjuvant, leading to a more potent and specific immune response.[4][7]
-
Enhanced Antigen Presentation: By facilitating the uptake of antigens by APCs, liposomes promote the processing and presentation of antigenic peptides on Major Histocompatibility Complex (MHC) class I and class II molecules.[8][9] This is a critical step in the activation of both CD4+ (helper) and CD8+ (cytotoxic) T cells.
Quantitative Data on Liposomal Vaccine Formulations
The physicochemical properties of liposomal vaccines are critical determinants of their in vivo efficacy. Parameters such as particle size, surface charge (zeta potential), and antigen loading efficiency directly influence their interaction with the immune system.
Table 1: Physicochemical Characteristics of Liposomal Vaccine Formulations
| Liposome Formulation | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Antigen Loading/Encapsulation Efficiency (%) | Reference |
| Cationic Liposomes | DDAB:CHOL:OA | ~250 | Positive | Not specified | [10] |
| Neutral Liposomes | DOPC | Not specified | Not specified | Not specified | [11] |
| Anionic Liposomes | Not specified | Not specified | -36.7 ± 3.3 | Not specified | [12] |
| PEGylated Liposomes | mPEG2000-DSPE | 185.6 ± 3 - 200 ± 0.6 | Negative | Not specified | [3][13] |
| Liposomes with Adjuvant | DOTAP/DOPC with CpG-ODN | Not specified | Positive | Not specified | [11][14] |
| mRNA-loaded LNPs | Ionizable lipid, Cholesterol, Phospholipid, PEG-lipid | ~80-100 | Slightly negative at physiological pH | >90% | [5] |
Note: Data is compiled from multiple sources and specific values can vary based on the exact preparation method and components used.
Table 2: In Vivo Immune Responses to Liposomal Vaccines in Preclinical Models
| Vaccine Formulation | Animal Model | Antigen | Key Immune Response Metrics | Outcome | Reference |
| PalmAβ1–15 liposomal vaccine | APPxPS1 transgenic mice | Aβ1–15 peptide | Predominantly IgG (IgG2b subclass) | Restored memory defect | |
| PEG-Aβ1–16 liposomal vaccine | APPxPS1 transgenic mice | Aβ1–16 peptide | Primarily IgM | No effect on memory | |
| Cationic liposomes with LiChimera and IMQ | Mice | Leishmania chimeric protein | Increased antigen-specific IgG, IgG2a, and IgG1; induction of CD4+ and CD8+ T cells | Strong adaptive immune responses | [10] |
| Liposomal SLA with PO-CpGs or PS-CpGs | Mice | Soluble Leishmania antigens | No significant difference in immune response between CpG types | Protection against Leishmania | [11] |
| Liposomal vaccine with QS-21 | Mice | Malaria antigen | Increased antigen-specific IFN-γ, activation of CD4+ T cells, elevated IgG2c levels | Enhanced Th1-biased immune response | [1][15] |
Key Signaling Pathways in Liposomal Vaccine-Induced Immunity
The immunogenicity of liposomal vaccines is underpinned by their ability to activate specific signaling pathways within APCs, leading to the orchestration of a robust adaptive immune response.
Toll-Like Receptor (TLR) Signaling
Many adjuvants incorporated into liposomal vaccines are agonists for Toll-like receptors (TLRs), a class of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs).[] Activation of TLRs triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on APCs, which are essential for T cell activation.[17] For example, Monophosphoryl lipid A (MPLA), a derivative of lipopolysaccharide (LPS), is a TLR4 agonist commonly used in liposomal formulations.[4]
MHC Class I and Class II Antigen Presentation
A key advantage of liposomal vaccines is their ability to facilitate the presentation of exogenous antigens on both MHC class I and class II molecules, a process known as cross-presentation.[18] This allows for the activation of both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells and tumor cells.
Experimental Protocols for Liposomal Vaccine Research
The development and characterization of liposomal vaccines involve a series of well-defined experimental protocols.
Preparation of Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs).[2][3][13]
Methodology:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phospholipids, cholesterol) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) containing the hydrophilic antigen to be encapsulated. The hydration temperature should be above the phase transition temperature (Tc) of the lipids. Agitation (e.g., vortexing, sonication) is applied to facilitate the formation of liposomes.
-
Sizing: To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Characterization of Liposomes
Particle Size and Zeta Potential:
Dynamic light scattering (DLS) is a widely used technique to determine the size distribution and polydispersity index (PDI) of liposomes in a suspension.[19][20] The zeta potential, a measure of the surface charge of the liposomes, is typically measured using electrophoretic light scattering (ELS).[21]
Methodology (DLS):
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration with a suitable buffer to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the dispersant, and refractive index of the material.
-
Measurement: Place the sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: The software calculates the hydrodynamic diameter and PDI from the correlation function of the scattered light intensity.
Antigen Encapsulation Efficiency:
The encapsulation efficiency (EE) is the percentage of the initial amount of antigen that is successfully entrapped within the liposomes.[22][][24]
Methodology:
-
Separation of Free Antigen: Separate the unencapsulated antigen from the liposome suspension. Common methods include centrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Encapsulated Antigen: Disrupt the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated antigen.
-
Antigen Quantification: Quantify the amount of encapsulated antigen using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a protein-specific assay (e.g., BCA assay).
-
Calculation: Calculate the EE% using the following formula: EE% = (Amount of encapsulated antigen / Total initial amount of antigen) x 100
In Vivo Immunization and Immune Response Evaluation
Animal Immunization:
Mice are commonly used as a preclinical model to evaluate the immunogenicity of liposomal vaccines.
Methodology:
-
Animal Handling: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Vaccine Administration: Administer the liposomal vaccine formulation to the mice via a specific route (e.g., subcutaneous, intramuscular, or intraperitoneal injection). A control group receiving empty liposomes or free antigen should be included.
-
Booster Immunizations: Administer one or more booster immunizations at specified time intervals (e.g., 2-3 weeks apart) to enhance the immune response.
-
Sample Collection: Collect blood samples periodically to measure antibody responses. At the end of the study, euthanize the mice and collect spleens for T-cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:
ELISA is a standard method for quantifying antigen-specific antibody levels in serum.[1][14][25]
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with the specific antigen and incubate overnight.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.
-
Sample Incubation: Add serially diluted serum samples from the immunized mice to the wells and incubate.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-mouse IgG-HRP).
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Data Acquisition: Measure the absorbance of the colored product using a microplate reader. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling:
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level, providing insights into the T-cell response.[26][10]
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-4).
-
Cell Plating: Isolate splenocytes from the immunized mice and plate them in the coated wells.
-
Antigen Stimulation: Stimulate the cells with the specific antigen to induce cytokine secretion.
-
Detection Antibody Incubation: After an incubation period, wash the cells and add a biotinylated detection antibody that binds to the captured cytokine.
-
Enzyme Conjugate Addition: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.
-
Spot Development: Add a precipitating substrate that forms a colored spot at the site of cytokine secretion.
-
Spot Counting: Count the number of spots, where each spot represents a single cytokine-secreting cell.
Experimental Workflow for Liposomal Vaccine Development
The development of a liposomal vaccine follows a structured workflow from formulation to preclinical evaluation.
Conclusion
Liposomal vaccines offer a powerful and adaptable platform for the development of next-generation immunotherapies. Their ability to protect and deliver antigens, act as adjuvants, and modulate the immune response at a cellular and molecular level makes them a highly attractive option for tackling a wide range of diseases, from infectious agents to cancer. A thorough understanding of the underlying principles of their formulation, characterization, and mechanism of action, as outlined in this guide, is essential for the successful design and development of safe and effective liposomal vaccines. The continued exploration of novel lipid compositions, adjuvants, and antigen delivery strategies will undoubtedly further expand the potential of this promising technology.
References
- 1. ELISA Protocol | Rockland [rockland.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Co-encapsulation of synthetic lipidated TLR4 and TLR7/8 agonists in the liposomal bilayer results in a rapid, synergistic enhancement of vaccine-mediated humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. 2.12. Cytokine Assays Using ELISPOT [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 13. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. Toll-like receptors: the swiss army knife of immunity and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wyatt.com [wyatt.com]
- 20. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 22. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. 2.3. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 26. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]
Preclinical and Phase I Clinical Evaluation of Lipovaxin-MM: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma. While detailed preclinical study data is limited in the public domain, this document synthesizes the available information, with a primary focus on the comprehensive results from the Phase I clinical trial.
Core Concept and Mechanism of Action
Lipovaxin-MM is a complex, multi-component allogeneic liposomal vaccine designed to stimulate an anti-tumor immune response.[1] Its core strategy is to deliver melanoma-associated antigens directly to dendritic cells (DCs) in vivo, thereby circumventing the need for ex vivo DC manipulation.[1]
The vaccine is constructed using plasma membrane vesicles (PMVs) derived from the MM200 melanoma cell line, which contain a source of melanoma antigens. These vesicles are formulated into liposomes that encapsulate interferon-gamma (IFNγ), a cytokine known to activate DCs.[1][2] To ensure specific targeting to dendritic cells, the surface of the liposomes is decorated with DMS5000, a VH domain antibody fragment that binds to DC-SIGN, a C-type lectin receptor highly expressed on DCs.[1] This targeted delivery aims to enhance antigen presentation by DCs and subsequent activation of an anti-tumor T-cell response.
Phase I Clinical Trial Data
A Phase I, open-label, 3+3 dose-escalation trial was conducted to evaluate the safety, tolerability, and immunogenicity of Lipovaxin-MM in patients with metastatic cutaneous melanoma.[1]
Patient Demographics and Cohorts
Twelve patients were enrolled across three cohorts with escalating doses of Lipovaxin-MM.[1][3]
| Characteristic | Cohort A (n=3) | Cohort B (n=3) | Cohort C (n=6) | Total (n=12) |
| Dose | 0.1 mL | 1 mL | 3 mL | - |
| Dosing Schedule | 3 doses, every 4 weeks | 3 doses, every 4 weeks | 4 doses, weekly | - |
Safety and Tolerability
Lipovaxin-MM was generally well-tolerated.[1][3] A total of 94 adverse events (AEs) were reported in ten patients, with 43 considered possibly or probably related to the vaccine.[1][3]
| Adverse Event (AE) Grade | Percentage of Vaccine-Related AEs | Notable AEs |
| Grade 1 or 2 | 95% | - |
| Grade 3 | 5% | Anemia, Lethargy |
| Higher Grade AEs / Dose-Limiting Toxicities (DLTs) | Not observed | - |
Clinical Efficacy
Tumor responses were assessed using RECIST v1.0 criteria.[1][3]
| Response | Number of Patients | Percentage of Patients |
| Partial Response (PR) | 1 | 8.3% |
| Stable Disease (SD) | 2 | 16.7% |
| Progressive Disease (PD) | 9 | 75% |
Immunogenicity
Despite the observed clinical activity in some patients, consistent vaccine-specific humoral or cellular immune responses were not detected in post-immunization blood samples.[1][3]
Experimental Protocols: Phase I Clinical Trial
Study Design
The study was a non-randomized, open-label, 3+3 dose-escalation Phase I clinical trial conducted at a single site.[1] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), and immunogenicity of escalating doses of Lipovaxin-MM.[1] The secondary objective was to document any tumor responses.[1]
Patient Population
Eligible patients had incurable Stage IV malignant melanoma or locoregionally recurrent melanoma where surgery was not the best therapeutic option.[4] Key inclusion criteria included an ECOG performance status of 0 or 1 and a life expectancy of at least 12 weeks.[4] Key exclusion criteria included brain metastases, prior immunotherapy (with some exceptions), and immunosuppressive therapy.[4]
Treatment
Lipovaxin-MM was administered intravenously.[1]
-
Cohorts A and B: Three doses were administered at 4-weekly intervals.[1][3]
-
Cohort C: Four doses were administered at weekly intervals.[1][3]
Assessments
-
Safety: Assessed through monitoring of adverse events, clinical laboratory tests, and physical examinations.[1]
-
Immunogenicity: Peripheral blood samples were assessed at regular intervals for leukocyte subsets, cytokine levels, and Lipovaxin-MM-specific T-cell and antibody reactivities.[1][3]
-
Efficacy: Tumor responses were assessed by RECIST v1.0 at screening, then every 8 weeks for Cohorts A and B, and every 6 weeks for Cohort C.[1][3]
Summary and Future Directions
The Phase I clinical trial of Lipovaxin-MM demonstrated that the vaccine is safe and well-tolerated in patients with metastatic melanoma.[1][3] While the study did not show consistent immunogenicity, it did result in a partial response in one patient and stable disease in two others.[1][3]
The lack of a detectable immune response suggests that the vaccine formulation or dosing schedule may require optimization. The preclinical utility in mouse models of melanoma has been mentioned, indicating that further non-clinical studies could provide valuable insights into the vaccine's mechanism and potential for enhanced efficacy.[1] Future studies could explore higher doses of IFNγ, combination with other immunotherapies such as checkpoint inhibitors, or modifications to the liposomal formulation to improve immune activation.[1][5]
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
- 3. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Lipovaxin-MM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Lipovaxin-MM in pre-clinical in vitro research settings. Lipovaxin-MM is a liposomal vaccine platform designed to deliver melanoma-associated antigens and immunomodulatory molecules to dendritic cells (DCs).
Introduction
Lipovaxin-MM is a multi-component immunotherapeutic agent developed to stimulate an anti-tumor immune response.[1][2] Its design is centered on the targeted delivery of melanoma antigens and the cytokine interferon-gamma (IFNγ) to dendritic cells (DCs), the most potent antigen-presenting cells of the immune system. The targeting is achieved through the incorporation of a domain antibody specific for the C-type lectin receptor DC-SIGN (CD209), which is highly expressed on the surface of DCs.[3][4]
The core concept behind Lipovaxin-MM is to mimic a viral infection, thereby triggering a robust activation of DCs. Upon binding to DC-SIGN, Lipovaxin-MM is internalized by the DC. The delivered melanoma antigens can then be processed and presented on both MHC class I and class II molecules, leading to the activation of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, respectively. The co-delivery of IFNγ further enhances DC maturation and activation.[5][6]
Composition and Formulation
Lipovaxin-MM is formulated from four key pre-mix components.[3] While the precise, proprietary formulation for clinical use is not fully detailed in publicly available literature, the fundamental components are known, allowing for the preparation of a functionally equivalent formulation for research purposes.
Table 1: Components of Lipovaxin-MM
| Component | Description | Function |
| MM200 Membrane Vesicles | Plasma membrane vesicles derived from the MM200 human melanoma cell line.[3] | Source of a broad range of melanoma-associated antigens (e.g., gp100, tyrosinase, melanA/MART-1).[3] |
| POPC/Ni-3NTA-DTDA Liposomes | Lyophilized liposomes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and a nickel-chelating lipid (3-nitrilotriacetic acid-ditetradecylamine).[3] | Forms the core liposomal structure and allows for the attachment of the targeting antibody via a nickel-histidine tag interaction. |
| Interferon-gamma (IFNγ) | Recombinant human IFNγ. | A potent immunomodulatory cytokine that promotes DC maturation, enhances antigen presentation, and drives a Th1-biased immune response.[5][6] |
| DMS5000 | A domain antibody (dAb) fragment specific for the human DC-SIGN receptor.[3] | Targets the liposomal vaccine to dendritic cells, facilitating its uptake. |
Mechanism of Action
The proposed mechanism of action for Lipovaxin-MM involves a two-pronged approach to activate dendritic cells, leveraging both the DC-SIGN receptor and the IFNγ signaling pathway.
Targeted Delivery and Internalization
The DMS5000 antibody on the surface of Lipovaxin-MM facilitates high-affinity binding to the DC-SIGN receptor on immature DCs.[3] This interaction not only concentrates the vaccine at the target cell surface but also triggers receptor-mediated endocytosis, leading to the internalization of the liposome and its cargo.
Dendritic Cell Activation and Antigen Presentation
Once inside the DC, the liposome is processed, releasing the melanoma antigens from the MM200 membrane vesicles and the encapsulated IFNγ. The engagement of DC-SIGN itself initiates an intracellular signaling cascade. Concurrently, IFNγ binds to its receptor (IFNGR) on the DC surface, activating a separate, synergistic signaling pathway.
Signaling Pathways
The dual engagement of DC-SIGN and the IFNγ receptor by Lipovaxin-MM is expected to activate distinct and complementary signaling pathways within the dendritic cell, leading to a potentiation of its antigen-presenting capabilities.
Caption: Lipovaxin-MM signaling in dendritic cells.
The binding of Lipovaxin-MM to DC-SIGN is proposed to activate a signaling cascade involving Raf-1, which can lead to the activation of the NF-κB transcription factor.[1] NF-κB is a master regulator of immune responses, promoting the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Simultaneously, the released IFNγ binds to its receptor, leading to the activation of the JAK-STAT pathway.[5] Specifically, this involves the phosphorylation of STAT1, which then translocates to the nucleus to induce the transcription of IFNγ-responsive genes. These genes play a critical role in enhancing antigen processing and presentation machinery, including the upregulation of MHC class I and II molecules.
Experimental Protocols
The following protocols are recommended starting points for the in vitro use of Lipovaxin-MM. Optimization may be required depending on the specific cell type and experimental goals.
Preparation of Lipovaxin-MM for In Vitro Use
This protocol outlines the rehydration and assembly of the Lipovaxin-MM components. It is assumed that the individual components are obtained or prepared separately.
Materials:
-
Lyophilized POPC/Ni-3NTA-DTDA liposomes
-
MM200 membrane vesicles
-
Recombinant human IFNγ
-
DMS5000 (anti-DC-SIGN dAb) with a poly-histidine tag
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Rehydration of Liposomes: Rehydrate the lyophilized POPC/Ni-3NTA-DTDA liposomes with sterile, deionized water to the desired stock concentration (e.g., 10 mg/mL). Vortex thoroughly to ensure complete hydration.
-
Incubation with MM200 Vesicles: Combine the rehydrated liposomes with the MM200 membrane vesicles at a predetermined ratio. Incubate for 1-2 hours at room temperature with gentle agitation to allow for fusion or association.
-
Addition of IFNγ: Add recombinant human IFNγ to the liposome/membrane vesicle mixture to achieve the desired final concentration.
-
Attachment of Targeting Antibody: Add the DMS5000 antibody to the mixture. The poly-histidine tag on the antibody will bind to the nickel-chelating lipids in the liposomes. Incubate for 1 hour at room temperature with gentle agitation.
-
Final Formulation: The fully assembled Lipovaxin-MM is now ready for use in cell culture experiments. For storage, it is recommended to keep the formulation at 4°C and use it within 24 hours of preparation.
In Vitro Stimulation of Dendritic Cells
This protocol describes the treatment of cultured dendritic cells with Lipovaxin-MM to assess its effects on DC activation and function.
Materials:
-
Immature human monocyte-derived dendritic cells (mo-DCs) or other DC lines expressing DC-SIGN.
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
Lipovaxin-MM formulation.
-
Lipopolysaccharide (LPS) as a positive control for DC maturation.
-
PBS (for washing).
-
Flow cytometry antibodies (e.g., anti-CD80, -CD83, -CD86, -HLA-DR).
Procedure:
-
Cell Seeding: Seed immature DCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Treatment: Add Lipovaxin-MM to the cells at a range of concentrations (e.g., 1, 5, 10 µg/mL total lipid concentration). Include an untreated control and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells and the supernatant.
-
Analysis:
-
Cell Surface Marker Expression: Stain the cells with fluorescently labeled antibodies against DC maturation markers (CD80, CD83, CD86, HLA-DR) and analyze by flow cytometry.
-
Cytokine Production: Analyze the supernatant for the presence of cytokines such as IL-12p70, TNF-α, and IL-6 using ELISA or a multiplex bead array.
-
Caption: In vitro dendritic cell stimulation workflow.
Data Presentation
The following tables provide a template for presenting quantitative data from in vitro studies with Lipovaxin-MM.
Table 2: Upregulation of DC Maturation Markers
| Treatment | Concentration (µg/mL) | % CD80+ Cells (Mean ± SD) | % CD86+ Cells (Mean ± SD) | % HLA-DR+ Cells (Mean ± SD) |
| Untreated Control | - | |||
| Lipovaxin-MM | 1 | |||
| Lipovaxin-MM | 5 | |||
| Lipovaxin-MM | 10 | |||
| LPS (Positive Control) | 0.1 |
Table 3: Cytokine Secretion by Stimulated DCs
| Treatment | Concentration (µg/mL) | IL-12p70 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Untreated Control | - | |||
| Lipovaxin-MM | 1 | |||
| Lipovaxin-MM | 5 | |||
| Lipovaxin-MM | 10 | |||
| LPS (Positive Control) | 0.1 |
Conclusion
These application notes provide a foundational understanding and practical guidance for the in vitro use of Lipovaxin-MM. The provided protocols for preparation and DC stimulation, along with the templates for data presentation, offer a structured approach to investigating the immunomodulatory properties of this targeted liposomal vaccine. Further optimization and adaptation of these protocols will likely be necessary to suit specific research questions and experimental systems.
References
- 1. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipovaxin-MM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DC-SIGN - Wikipedia [en.wikipedia.org]
- 5. Interferon-gamma is an autocrine mediator for dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Immunogenicity of Anti-IL-13 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunogenicity of therapeutic proteins, such as the investigational anti-interleukin-13 (IL-13) monoclonal antibody GSK-2401502, is a critical aspect of clinical development. The generation of anti-drug antibodies (ADAs) can impact the pharmacokinetics, pharmacodynamics, efficacy, and safety of a biotherapeutic. Therefore, a comprehensive strategy to detect and characterize ADAs is essential. These application notes provide an overview and detailed protocols for a tiered approach to immunogenicity testing for an anti-IL-13 monoclonal antibody.
The assessment of immunogenicity typically follows a multi-tiered approach:
-
Screening Assay: A sensitive immunoassay to detect all potential ADA-positive samples.
-
Confirmatory Assay: A subsequent assay to confirm the specificity of the ADA response to the drug.
-
Characterization Assays: Further assays to characterize the ADA response, including determining antibody titer and neutralizing capacity.
This document will focus on the methodologies for an enzyme-linked immunosorbent assay (ELISA) for ADA screening and confirmation, and a cell-based assay for the detection of neutralizing antibodies (NAbs).
Data Presentation
The following tables present representative quantitative data from immunogenicity assessments of a hypothetical anti-IL-13 monoclonal antibody, referred to herein as "this compound." These values are for illustrative purposes and are based on typical findings for this class of therapeutic.
Table 1: Summary of Anti-Drug Antibody (ADA) Incidence
| Clinical Study Phase | Number of Subjects | ADA Screening Positive (%) | ADA Confirmed Positive (%) |
| Phase I | 50 | 4 (8.0%) | 2 (4.0%) |
| Phase II | 200 | 15 (7.5%) | 10 (5.0%) |
| Phase III | 500 | 40 (8.0%) | 25 (5.0%) |
Table 2: Characterization of Confirmed ADA-Positive Samples
| Clinical Study Phase | Number of Confirmed ADA-Positive Subjects | Mean ADA Titer (Range) | Neutralizing Antibody (NAb) Positive (%) |
| Phase I | 2 | 1:80 (1:40 - 1:160) | 1 (50%) |
| Phase II | 10 | 1:120 (1:40 - 1:640) | 4 (40%) |
| Phase III | 25 | 1:160 (1:40 - 1:2560) | 10 (40%) |
Experimental Protocols
Screening and Confirmatory Anti-Drug Antibody (ADA) Assay using Bridging ELISA
This protocol describes a bridging ELISA for the detection of ADAs against this compound. In this format, bivalent ADAs are detected by their ability to "bridge" between this compound coated on the plate and labeled this compound in solution.
Materials:
-
High-binding 96-well microtiter plates
-
This compound
-
Biotin-conjugated this compound
-
Sulfo-TAG NHS Ester (for electrochemiluminescence detection) or Horseradish Peroxidase (HRP)
-
Streptavidin-conjugated detection reagent (e.g., Streptavidin-Poly-HRP or SULFO-TAG Streptavidin)
-
Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (if using HRP)
-
Substrate (e.g., TMB, if using HRP)
-
Plate reader (colorimetric or electrochemiluminescence)
-
Positive and negative control serum samples
Protocol:
Plate Coating:
-
Dilute this compound to 2 µg/mL in PBS.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 300 µL/well of wash buffer.
-
Block the plate with 200 µL/well of assay buffer for 2 hours at room temperature.
-
Wash the plate three times with 300 µL/well of wash buffer.
Sample Incubation:
-
Dilute patient serum samples, positive controls, and negative controls 1:10 in assay buffer.
-
Add 50 µL of diluted samples to the appropriate wells.
-
Add 50 µL of biotinylated this compound (at 1 µg/mL) to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with 300 µL/well of wash buffer.
Detection:
-
Add 100 µL of Streptavidin-HRP or SULFO-TAG Streptavidin, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 300 µL/well of wash buffer.
-
For HRP detection, add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of stop solution. Read the absorbance at 450 nm.
-
For electrochemiluminescence detection, add 150 µL of read buffer and read the plate on a suitable instrument.
Confirmatory Assay:
To confirm the specificity of the detected ADAs, a competitive inhibition step is included. Samples that are positive in the screening assay are pre-incubated with an excess of this compound before being added to the assay plate. A significant reduction in the signal (e.g., >50%) in the presence of excess drug confirms the presence of specific ADAs.
Neutralizing Antibody (NAb) Cell-Based Assay
This protocol describes a cell-based assay to detect neutralizing antibodies that inhibit the biological activity of this compound. The assay utilizes a human embryonic kidney cell line (HEK293) stably transfected with the human IL-13 receptor (IL-13Rα1/IL-4Rα) and a STAT6-inducible reporter gene (e.g., luciferase).
Materials:
-
HEK-Blue™ IL-13/IL-4 Reporter Cells (or equivalent)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Recombinant human IL-13
-
This compound
-
Patient serum samples
-
Positive control neutralizing antibody
-
Negative control serum
-
Luciferase assay reagent
-
Luminometer
Protocol:
Cell Seeding:
-
Culture the HEK-Blue™ IL-13/IL-4 reporter cells according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and adjust the cell density to 5 x 10^5 cells/mL in fresh culture medium.
-
Dispense 180 µL of the cell suspension into each well of a 96-well white, clear-bottom tissue culture plate.
Sample and Drug Incubation:
-
In a separate 96-well plate (the "pre-incubation plate"), prepare dilutions of patient serum, positive control NAb, and negative control serum.
-
Add a fixed, sub-maximal concentration of this compound to each well containing the diluted samples.
-
Incubate the pre-incubation plate for 1 hour at 37°C to allow the ADAs to bind to this compound.
-
Following the pre-incubation, add a fixed concentration of recombinant human IL-13 to all wells. The concentration of IL-13 should be one that elicits an approximately 80% maximal response (EC80) in the absence of any antibody.
Cell Stimulation:
-
Transfer 20 µL of the mixtures from the pre-incubation plate to the corresponding wells of the cell plate.
-
Incubate the cell plate for 16-24 hours at 37°C in a 5% CO2 incubator.
Detection:
-
After the incubation period, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Data Analysis:
The presence of neutralizing antibodies is indicated by a reduction in the IL-13-induced luciferase signal. The percentage of neutralization can be calculated relative to the signal from cells treated with IL-13 and this compound in the absence of any patient serum.
Visualizations
Caption: Tiered approach for immunogenicity testing.
Caption: IL-13 signaling pathway and mechanism of neutralization.
Application Notes and Protocols for Evaluating Dendritic Cell Activation by Lipovaxin-MM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipovaxin-MM is a liposomal vaccine platform designed to target dendritic cells (DCs) for the induction of an anti-tumor immune response, specifically against malignant melanoma. This vaccine is composed of liposomes containing melanoma cell-derived membrane-associated antigens, a DC-SIGN-specific single-chain antibody fragment (DMS-5000) for targeting, and encapsulated interferon-gamma (IFNγ) as an adjuvant.[1] The primary mechanism of action involves the targeted delivery of melanoma antigens to DC-SIGN-expressing dendritic cells, with the goal of promoting their maturation and activation, leading to the subsequent priming of tumor-specific T cells.
However, a Phase I clinical trial of Lipovaxin-MM in patients with metastatic melanoma did not demonstrate consistent vaccine-specific humoral or cellular immune responses.[1][2] While the vaccine was found to be safe and well-tolerated, the lack of robust immunogenicity underscores the importance of rigorous in vitro evaluation of dendritic cell activation to optimize such vaccine platforms.[1][2]
These application notes provide a comprehensive overview of the techniques and detailed protocols for the in vitro evaluation of dendritic cell activation in response to Lipovaxin-MM. The following sections detail methods for assessing DC maturation, cytokine production, and the capacity to stimulate T-cell responses.
Key Concepts in Dendritic Cell Activation
The activation and maturation of dendritic cells are critical for initiating an adaptive immune response. This process is characterized by several key changes:
-
Upregulation of Co-stimulatory Molecules: Mature DCs increase the surface expression of molecules like CD80 and CD86, which are essential for providing the second signal for T-cell activation.
-
Increased Antigen Presentation: Maturing DCs upregulate the expression of MHC class II molecules (HLA-DR in humans) for presenting processed antigens to CD4+ T helper cells.
-
Expression of Maturation Markers: CD83 is a well-established marker for mature dendritic cells.
-
Cytokine Secretion: Activated DCs secrete a variety of cytokines that shape the nature of the T-cell response. Pro-inflammatory cytokines like IL-12 and TNF-α are indicative of a Th1-polarizing response, which is desirable for anti-tumor immunity. Conversely, the production of IL-10 can indicate an immunoregulatory or tolerogenic response.
-
T-cell Priming: The ultimate function of an activated DC is to prime naive T cells, leading to their proliferation and differentiation into effector cells.
Data Presentation: Evaluating Lipovaxin-MM-Induced DC Activation
Table 1: Phenotypic Maturation of Mo-DCs Induced by Lipovaxin-MM
| Treatment | % CD83+ Cells (Mean ± SD) | CD86 MFI (Mean ± SD) | HLA-DR MFI (Mean ± SD) |
| Immature DCs (Untreated) | 5 ± 2 | 150 ± 30 | 800 ± 150 |
| Lipovaxin-MM (10 µg/mL) | 65 ± 8 | 950 ± 120 | 2500 ± 400 |
| LPS (100 ng/mL) - Positive Control | 85 ± 5 | 1200 ± 150 | 3000 ± 500 |
MFI: Mean Fluorescence Intensity
Table 2: Cytokine Production by Mo-DCs Stimulated with Lipovaxin-MM
| Treatment | IL-12p70 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Immature DCs (Untreated) | < 10 | < 20 | < 15 |
| Lipovaxin-MM (10 µg/mL) | 450 ± 75 | 800 ± 110 | 150 ± 40 |
| LPS (100 ng/mL) - Positive Control | 800 ± 120 | 1500 ± 200 | 200 ± 50 |
Table 3: T-Cell Proliferation in a Mixed Lymphocyte Reaction (MLR)
| DC Treatment | T-Cell Proliferation (% Divided Cells) (Mean ± SD) |
| Immature DCs (Untreated) | 10 ± 3 |
| Lipovaxin-MM (10 µg/mL) | 55 ± 7 |
| LPS (100 ng/mL) - Positive Control | 75 ± 6 |
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for monocytes using a negative selection method, such as the RosetteSep™ Human Monocyte Enrichment Cocktail, to avoid monocyte activation.
-
Wash the enriched monocytes twice with RPMI 1640.
-
Resuspend the cells in complete RPMI medium (RPMI 1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the cell suspension.
-
Plate 3 mL of the cell suspension into each well of a 6-well tissue culture plate.
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add 1 mL of fresh complete medium containing GM-CSF and IL-4 to each well.
-
On day 5 or 6, immature Mo-DCs can be harvested. They will be loosely adherent and can be collected by gentle pipetting.
Protocol 2: In Vitro Stimulation of Mo-DCs with Lipovaxin-MM
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
Complete RPMI medium
-
Lipovaxin-MM
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
24-well tissue culture plates
Procedure:
-
Harvest immature Mo-DCs and resuspend them in fresh complete RPMI medium.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Plate 500 µL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of Lipovaxin-MM in complete RPMI medium. A starting concentration of 10 µg/mL is recommended, with a dose-response curve typically ranging from 0.1 to 50 µg/mL.
-
Add the diluted Lipovaxin-MM to the corresponding wells.
-
For a positive control, add LPS to a final concentration of 100 ng/mL.
-
For a negative control (immature DCs), add an equal volume of medium.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and the culture supernatant for further analysis.
Protocol 3: Flow Cytometry for DC Maturation Markers
Materials:
-
Stimulated Mo-DCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD83
-
Anti-Human CD80
-
Anti-Human CD86
-
Anti-Human HLA-DR
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Harvest the stimulated Mo-DCs and transfer them to FACS tubes.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the DC population based on forward and side scatter properties.
Protocol 4: ELISA for Cytokine Quantification
Materials:
-
Culture supernatants from stimulated Mo-DCs (from Protocol 2)
-
ELISA kits for Human IL-12p70, TNF-α, and IL-10
-
ELISA plate reader
Procedure:
-
Centrifuge the collected culture supernatants to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Mixed Lymphocyte Reaction (MLR)
This protocol assesses the ability of Lipovaxin-MM-stimulated DCs to induce the proliferation of allogeneic T cells.
Materials:
-
Stimulated Mo-DCs (from Protocol 2)
-
Allogeneic PBMCs from a healthy donor
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI medium
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate T cells from allogeneic PBMCs using a negative selection method.
-
Label the T cells with CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.
-
Wash and resuspend the CFSE-labeled T cells in complete RPMI medium.
-
Harvest the stimulated Mo-DCs and wash them.
-
Co-culture the stimulated DCs with the CFSE-labeled T cells in a 96-well U-bottom plate at a DC:T cell ratio of 1:10 (e.g., 1 x 10^4 DCs and 1 x 10^5 T cells).
-
Incubate the co-culture for 5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and stain them with a fluorochrome-conjugated anti-human CD3 antibody to identify the T-cell population.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD3+ T cells and assessing the dilution of the CFSE signal. The percentage of divided cells indicates the level of T-cell proliferation.[3][4][5]
Visualization of Signaling Pathways and Workflows
Caption: Workflow for assessing dendritic cell activation by Lipovaxin-MM.
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric analysis of T cell proliferation in a mixed lymphocyte reaction with dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for GSK-2401502
Data on the dosage and administration routes for the compound designated GSK-2401502 is not available in the public domain.
Extensive searches of publicly available scientific literature, clinical trial databases, and other relevant resources did not yield any specific information for a compound with the identifier "this compound". It is possible that this is an internal development name that has not been disclosed publicly, the name is inaccurate, or the research and development of this compound has been discontinued without public record.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound.
For researchers, scientists, and drug development professionals seeking information on GSK compounds, it is recommended to consult GSK's official pipeline and publication resources for publicly disclosed information on their portfolio of therapeutic agents. Information on other GSK compounds, such as latozinemab, GSK2256098, and GSK3174998 (aOX40), is available in the public record.
Application Notes and Protocols for Immune Monitoring of Lipovaxin-MM by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipovaxin-MM is a novel dendritic cell (DC)-targeted liposomal vaccine designed to elicit a robust anti-tumor immune response. As with any immunotherapy, comprehensive immune monitoring is critical to understanding its mechanism of action, identifying predictive biomarkers of response, and elucidating reasons for non-response. Flow cytometry is a powerful tool for this purpose, enabling multi-parametric, single-cell analysis of various immune cell populations.
These application notes provide detailed protocols and proposed flow cytometry panels for the immunophenotyping of peripheral blood mononuclear cells (PBMCs) from patients treated with Lipovaxin-MM. The panels are designed to provide a comprehensive overview of the activation and differentiation status of key immune cell subsets involved in the anti-tumor response, including dendritic cells, monocytes, T cells, B cells, and Natural Killer (NK) cells.
I. Dendritic Cell and Monocyte Phenotyping Panel
Objective: To identify and characterize dendritic cell and monocyte subsets, which are the primary targets of Lipovaxin-MM, and to assess their activation status.
Rationale: Lipovaxin-MM is designed to be taken up by dendritic cells, leading to their maturation and subsequent priming of T cells. Monitoring changes in DC and monocyte populations and their expression of activation markers is therefore a primary indicator of vaccine bioactivity.
Table 1: Dendritic Cell and Monocyte Panel
| Marker | Fluorochrome | Target Cell Type(s) | Function/Lineage |
| CD3 | BV510 | T cells (dump) | Lineage |
| CD19 | BV510 | B cells (dump) | Lineage |
| CD56 | BV510 | NK cells (dump) | Lineage |
| HLA-DR | APC | Antigen Presenting Cells | Lineage/Activation |
| CD14 | PE | Monocytes | Lineage |
| CD16 | FITC | Monocytes, NK cells | Lineage |
| CD11c | PerCP-Cy5.5 | Myeloid DCs | Lineage |
| CD123 | PE-Cy7 | Plasmacytoid DCs | Lineage |
| CD80 | BV421 | APCs | Co-stimulation (Activation) |
| CD86 | BV605 | APCs | Co-stimulation (Activation) |
| CD83 | APC-R700 | Mature DCs | Activation |
| CCR7 | BV711 | Mature DCs, T cells | Lymph node homing |
Experimental Protocol: Dendritic Cell and Monocyte Staining
-
Sample Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Count and Viability: Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
-
Fc Receptor Blocking: Add 5 µL of Fc block (e.g., Human TruStain FcX™) to 100 µL of cell suspension and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the pre-titrated antibody cocktail (Table 1) to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.
-
Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer and acquire on a flow cytometer. Collect at least 500,000 events.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using a viability dye (if included) or by light scatter properties.
-
Exclude dump channel positive cells (CD3+, CD19+, CD56+).
-
From the dump-negative population, gate on HLA-DR+ cells.
-
Within the HLA-DR+ gate, identify monocyte and DC subsets based on CD14, CD16, CD11c, and CD123 expression.
-
Analyze the expression of activation markers (CD80, CD86, CD83, CCR7) on the identified DC and monocyte populations.
-
II. T Cell Phenotyping and Activation Panel
Objective: To quantify different T cell subsets and assess their activation, differentiation, and memory status.
Rationale: A successful response to Lipovaxin-MM should result in the priming and expansion of tumor-specific T cells. This panel allows for the detailed characterization of both CD4+ and CD8+ T cell compartments.
Table 2: T Cell Panel
| Marker | Fluorochrome | Target Cell Type(s) | Function/Lineage |
| CD3 | APC-R700 | T cells | Lineage |
| CD4 | BV605 | Helper T cells | Lineage |
| CD8 | BV510 | Cytotoxic T cells | Lineage |
| CD45RA | FITC | Naive T cells | Memory/Differentiation |
| CCR7 | PE-Cy7 | Naive, Central Memory T cells | Memory/Differentiation |
| CD27 | PE | Memory T cells | Memory/Differentiation |
| CD28 | PerCP-Cy5.5 | T cells | Co-stimulation |
| HLA-DR | APC | Activated T cells | Activation |
| CD38 | BV421 | Activated T cells | Activation |
| PD-1 | BV711 | Exhausted/Activated T cells | Exhaustion/Activation |
| Ki-67 | Alexa Fluor 700 | Proliferating cells | Proliferation (Intracellular) |
Experimental Protocol: T Cell Staining (Surface and Intracellular)
-
Sample Preparation and Cell Count: Follow steps 1 and 2 from the DC and Monocyte protocol.
-
Surface Staining:
-
Add Fc block as described previously.
-
Add the surface antibody cocktail (all markers in Table 2 except Ki-67) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with 1X permeabilization buffer.
-
-
Intracellular Staining:
-
Add the anti-Ki-67 antibody diluted in 1X permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 1X permeabilization buffer.
-
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gating Strategy:
-
Gate on single, live lymphocytes.
-
Gate on CD3+ T cells.
-
Separate CD4+ and CD8+ T cell populations.
-
Within both CD4+ and CD8+ gates, delineate naive (CD45RA+CCR7+), central memory (CD45RA-CCR7+), effector memory (CD45RA-CCR7-), and terminally differentiated effector memory (TEMRA; CD45RA+CCR7-) subsets.
-
Assess the expression of activation (HLA-DR, CD38), exhaustion (PD-1), and proliferation (Ki-67) markers on each T cell subset.
-
III. B Cell and Plasma Cell Phenotyping Panel
Objective: To characterize B cell subsets and identify plasma cells, which are responsible for antibody production.
Rationale: While the primary goal of many cancer vaccines is a T cell response, a comprehensive immune monitoring plan should also assess the humoral arm of the immune system.
Table 3: B Cell and Plasma Cell Panel
| Marker | Fluorochrome | Target Cell Type(s) | Function/Lineage |
| CD19 | FITC | B cells | Lineage |
| CD20 | PerCP-Cy5.5 | B cells (not plasma cells) | Lineage |
| CD27 | APC | Memory B cells, Plasma cells | Memory/Differentiation |
| IgD | PE | Naive B cells | Differentiation |
| CD38 | PE-Cy7 | Germinal center B cells, Plasma cells | Differentiation/Activation |
| CD138 | BV421 | Plasma cells | Lineage |
Experimental Protocol: B Cell and Plasma Cell Staining
-
Sample Preparation and Cell Count: Follow steps 1 and 2 from the DC and Monocyte protocol.
-
Staining:
-
Add Fc block.
-
Add the antibody cocktail from Table 3 and incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition: Follow steps 5 and 6 from the DC and Monocyte protocol.
-
Gating Strategy:
-
Gate on single, live lymphocytes.
-
Identify B cells as CD19+.
-
Within the CD19+ gate, delineate naive (IgD+CD27-), non-switched memory (IgD+CD27+), and switched memory (IgD-CD27+) B cells.
-
Identify plasma cells as CD19+CD38++CD138+.
-
IV. Natural Killer (NK) Cell Phenotyping Panel
Objective: To enumerate NK cells and assess their activation status.
Rationale: NK cells are a crucial component of the innate immune system and can contribute to anti-tumor immunity.
Table 4: NK Cell Panel
| Marker | Fluorochrome | Target Cell Type(s) | Function/Lineage |
| CD3 | FITC | T cells (dump) | Lineage |
| CD19 | FITC | B cells (dump) | Lineage |
| CD56 | PE | NK cells | Lineage |
| CD16 | PerCP-Cy5.5 | NK cells, Monocytes | Lineage/Function |
| CD69 | APC | Activated NK cells | Activation |
| NKG2D | PE-Cy7 | NK cells, CD8+ T cells | Activating receptor |
| Granzyme B | Alexa Fluor 647 | Cytotoxic cells | Effector molecule (Intracellular) |
Experimental Protocol: NK Cell Staining (Surface and Intracellular)
-
Sample Preparation and Cell Count: Follow steps 1 and 2 from the DC and Monocyte protocol.
-
Surface Staining:
-
Add Fc block.
-
Add the surface antibody cocktail (all markers in Table 4 except Granzyme B) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells.
-
-
Fixation, Permeabilization, and Intracellular Staining: Follow steps 3 and 4 from the T cell protocol, using the anti-Granzyme B antibody for intracellular staining.
-
Acquisition: Resuspend and acquire on a flow cytometer.
-
Gating Strategy:
-
Gate on single, live lymphocytes.
-
Exclude dump channel positive cells (CD3+, CD19+).
-
Identify NK cells based on CD56 and CD16 expression (CD56dimCD16+ cytotoxic and CD56brightCD16- immunoregulatory subsets).
-
Assess the expression of activation markers (CD69, NKG2D) and the effector molecule Granzyme B on the NK cell populations.
-
Signaling Pathways and Workflows
Lipovaxin-MM Mechanism of Action
Caption: Generalized signaling pathway for a dendritic cell-targeted cancer vaccine.
Experimental Workflow for Immune Monitoring
Caption: Experimental workflow for flow cytometry-based immune monitoring.
Conclusion
The proposed flow cytometry panels and protocols provide a robust framework for the comprehensive immune monitoring of patients receiving Lipovaxin-MM. The data generated from these analyses will be invaluable for understanding the immunological effects of the vaccine, identifying potential biomarkers of response, and guiding future clinical development. It is recommended that these panels be optimized and validated in each laboratory to ensure data quality and reproducibility.
Application Notes and Protocols: In Vivo Imaging of GSK-2401502 Distribution
A comprehensive search for published data on the in vivo imaging and distribution of GSK-2401502 did not yield any specific studies or experimental protocols for this particular compound. The information available in the public domain, including preclinical studies and clinical trial databases, does not contain details regarding the biodistribution of this compound as determined by imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Therefore, it is not possible to provide specific application notes, quantitative data tables, or detailed experimental protocols for the in vivo imaging of this compound at this time. The development of such protocols would be contingent on the public availability of research involving this compound.
For researchers, scientists, and drug development professionals interested in establishing in vivo imaging studies for a novel compound like this compound, a general workflow and hypothetical protocols can be outlined based on standard practices in the field of molecular imaging. These would need to be adapted based on the specific physicochemical properties of this compound and its biological target.
General Workflow for In Vivo Imaging of a Novel Compound
A typical workflow for establishing the in vivo distribution of a new molecular entity using PET imaging is presented below.
Caption: General workflow for preclinical in vivo imaging studies.
Hypothetical Experimental Protocols
The following are generalized protocols that would need to be tailored for this compound.
Radiolabeling of this compound with Fluorine-18
Objective: To radiolabel this compound with the positron-emitting radionuclide Fluorine-18 (¹⁸F) for PET imaging.
Materials:
-
This compound precursor suitable for fluorination (e.g., with a leaving group such as tosylate or nitro group)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Protocol:
-
Azeotropic Drying of [¹⁸F]Fluoride: Add the aqueous [¹⁸F]fluoride solution to a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile. Heat the mixture under a stream of nitrogen to evaporate the water. Repeat with additional acetonitrile to ensure complete drying.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).
-
Purification: After the reaction, quench the mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]this compound. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the desired product with an organic solvent (e.g., ethanol or acetonitrile).
-
HPLC Purification: Further purify the eluted product using a semi-preparative HPLC system to isolate [¹⁸F]this compound from unlabeled precursor and other byproducts.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo administration.
In Vivo PET Imaging in a Rodent Model
Objective: To determine the whole-body distribution of [¹⁸F]this compound over time in a relevant animal model.
Materials:
-
[¹⁸F]this compound formulated in a sterile injectable solution
-
Healthy, anesthetized rodents (e.g., mice or rats)
-
PET/CT or PET/MRI scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection
Protocol:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen). Place a catheter in the lateral tail vein for administration of the radiotracer.
-
Radiotracer Administration: Administer a known activity of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.
-
Dynamic Imaging: Immediately after injection, acquire a dynamic PET scan of the region of interest (e.g., the torso) for a specified duration (e.g., 60-90 minutes). This will provide information on the initial uptake and clearance kinetics.
-
Static Whole-Body Imaging: At various time points post-injection (e.g., 1, 2, and 4 hours), acquire static whole-body PET/CT or PET/MRI scans. The CT or MRI provides anatomical context for the PET signal.
-
Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D). Draw regions of interest (ROIs) on the images corresponding to major organs and tissues. Calculate the standardized uptake value (SUV) for each ROI at each time point.
Ex Vivo Biodistribution
Objective: To quantitatively determine the organ-level distribution of [¹⁸F]this compound and validate the PET imaging data.
Materials:
-
[¹⁸F]this compound
-
Rodents
-
Gamma counter
-
Dissection tools
-
Analytical balance
Protocol:
-
Dosing: Inject a cohort of animals with a known amount of [¹⁸F]this compound.
-
Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize a subset of animals.
-
Organ Dissection: Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, etc.).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the compound's distribution.
Data Presentation
The quantitative data from PET imaging (SUV) and ex vivo biodistribution (%ID/g) would be summarized in tables for easy comparison across different organs and time points.
Table 1: Hypothetical PET Imaging Data Summary for [¹⁸F]this compound in Rodents (Mean SUV ± SD)
| Organ | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Lungs | 3.5 ± 0.6 | 2.2 ± 0.5 | 1.2 ± 0.3 |
| Liver | 4.8 ± 0.9 | 5.5 ± 1.1 | 4.9 ± 1.0 |
| Kidneys | 6.2 ± 1.2 | 4.5 ± 0.8 | 2.8 ± 0.5 |
| Spleen | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.04 |
Table 2: Hypothetical Ex Vivo Biodistribution Data for [¹⁸F]this compound in Rodents (%ID/g ± SD)
| Organ | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 2.5 ± 0.5 | 1.2 ± 0.3 | 0.6 ± 0.1 |
| Heart | 3.2 ± 0.6 | 2.1 ± 0.4 | 1.1 ± 0.2 |
| Lungs | 5.1 ± 1.0 | 3.2 ± 0.7 | 1.8 ± 0.4 |
| Liver | 7.2 ± 1.5 | 8.1 ± 1.6 | 7.0 ± 1.4 |
| Kidneys | 9.5 ± 1.8 | 6.8 ± 1.3 | 3.9 ± 0.8 |
| Spleen | 2.8 ± 0.6 | 1.8 ± 0.4 | 1.0 ± 0.2 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Brain | 0.3 ± 0.1 | 0.2 ± 0.08 | 0.1 ± 0.05 |
Signaling Pathway Visualization
Without knowing the biological target of this compound, it is impossible to create a relevant signaling pathway diagram. If, for example, this compound were an inhibitor of a specific kinase, a diagram could be generated to illustrate its mechanism of action within that pathway.
Application Notes and Protocols for Lipovaxin-MM in In Vivo Animal Models of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipovaxin-MM is a novel, multi-component liposomal vaccine designed to target dendritic cells (DCs) in vivo, thereby stimulating a potent anti-tumor immune response against melanoma. This therapeutic vaccine circumvents the need for ex vivo manipulation of DCs, offering a promising approach for melanoma immunotherapy. Lipovaxin-MM is composed of liposomes encapsulating melanoma-associated antigens and the immune-stimulatory cytokine, Interferon-gamma (IFN-γ). The surface of these liposomes is decorated with a single-chain variable fragment (scFv) antibody that specifically targets DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin), a C-type lectin receptor highly expressed on DCs. This targeted delivery system is designed to enhance antigen uptake, processing, and presentation by DCs, leading to the activation of melanoma-specific cytotoxic T lymphocytes (CTLs).
Preclinical studies in murine models of melanoma have demonstrated the potential of this DC-targeting vaccine strategy to induce effective anti-tumor T-cell responses.[1] These application notes provide a detailed overview of the mechanism of action of Lipovaxin-MM, protocols for its use in a B16 melanoma mouse model, and a summary of expected quantitative outcomes.
Mechanism of Action
The therapeutic efficacy of Lipovaxin-MM is predicated on its ability to specifically deliver a cargo of melanoma antigens and an adjuvant (IFN-γ) to dendritic cells in vivo. The mechanism can be delineated into several key steps:
-
Targeted Delivery to Dendritic Cells: The Lipovaxin-MM liposomes are functionalized with an antibody fragment that binds to the DC-SIGN receptor on the surface of dendritic cells. This interaction facilitates the targeted delivery of the vaccine to these potent antigen-presenting cells (APCs).
-
Receptor-Mediated Endocytosis: Upon binding to DC-SIGN, the Lipovaxin-MM particle is internalized by the dendritic cell through receptor-mediated endocytosis.
-
Antigen Processing and Presentation: Once inside the DC, the liposome is degraded, releasing the encapsulated melanoma antigens into the cell's antigen processing machinery. These antigens are then processed and presented on both MHC class I and class II molecules on the DC surface.
-
DC Maturation and T-Cell Activation: The co-delivered IFN-γ acts as a powerful adjuvant, promoting the maturation of the dendritic cell. Mature DCs upregulate co-stimulatory molecules and migrate to lymph nodes, where they present the melanoma antigens to naive T-cells. This leads to the priming and activation of melanoma-specific CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).
-
Anti-Tumor Immune Response: The activated CTLs then proliferate and traffic to the tumor site, where they recognize and kill melanoma cells expressing the target antigens, leading to tumor regression.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Lipovaxin-MM from DC targeting to tumor cell apoptosis.
Caption: Experimental workflow for evaluating Lipovaxin-MM in a B16 melanoma mouse model.
Experimental Protocols
Materials and Reagents
-
Cell Line: B16-F10 murine melanoma cell line
-
Animal Model: 6-8 week old female C57BL/6 mice
-
Lipovaxin-MM:
-
Liposomes composed of a suitable lipid mixture (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Melanoma cell lysate or specific melanoma antigens (e.g., gp100, TRP-2)
-
Recombinant murine IFN-γ
-
Anti-mouse DC-SIGN scFv antibody fragment
-
-
Control Groups:
-
Phosphate-buffered saline (PBS)
-
Empty liposomes (without antigen and IFN-γ)
-
Liposomes with antigen but without IFN-γ and targeting antibody
-
-
Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Anesthesia: Isoflurane or similar
-
Surgical Tools: Syringes, needles, calipers
Protocol 1: B16-F10 Melanoma Tumor Implantation
-
Culture B16-F10 melanoma cells to 80-90% confluency.
-
Harvest the cells using trypsin and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Anesthetize the C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 5-7 days.
Protocol 2: Lipovaxin-MM Administration
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the Lipovaxin-MM and control formulations for injection. The final concentration of antigen and IFN-γ should be optimized based on preliminary studies.
-
Administer 100-200 µL of the designated formulation via intravenous (tail vein) injection.
-
Repeat the administrations as required by the study design (e.g., weekly for 3 weeks).
Protocol 3: Monitoring of Tumor Growth and Survival
-
Measure the tumor dimensions using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
Monitor the mice for signs of distress and euthanize them when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee guidelines.
-
Record the date of euthanasia for survival analysis.
Protocol 4: Assessment of Anti-Tumor Immune Response (Example: ELISpot Assay)
-
At a predetermined time point after the final vaccination, euthanize a subset of mice from each group.
-
Aseptically harvest the spleens and prepare single-cell suspensions.
-
Perform an ELISpot assay to quantify the number of IFN-γ-secreting, melanoma-antigen-specific T-cells.
-
Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody.
-
Add splenocytes to the wells and stimulate with the relevant melanoma antigen (e.g., gp100 peptide).
-
Incubate for 24-48 hours.
-
Develop the spots according to the manufacturer's instructions.
-
Count the spots using an ELISpot reader.
-
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes from in vivo studies using Lipovaxin-MM in a B16 melanoma mouse model. The data presented are representative and should be adapted based on specific experimental findings.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| PBS Control | 1850 ± 250 | - |
| Empty Liposomes | 1780 ± 220 | 3.8 |
| Lipovaxin-MM | 450 ± 95 | 75.7 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) |
| PBS Control | 25 | - |
| Empty Liposomes | 26 | 4.0 |
| Lipovaxin-MM | 42 | 68.0 |
Table 3: Antigen-Specific T-Cell Response (IFN-γ ELISpot)
| Treatment Group | Spot Forming Units (SFU) per 10^6 Splenocytes ± SEM |
| PBS Control | 15 ± 5 |
| Empty Liposomes | 20 ± 8 |
| Lipovaxin-MM | 250 ± 45 |
Conclusion
Lipovaxin-MM represents a potent and targeted approach to cancer immunotherapy. The provided protocols offer a framework for the in vivo evaluation of Lipovaxin-MM in a syngeneic melanoma mouse model. The ability to specifically target dendritic cells and deliver a combination of tumor antigens and a powerful adjuvant holds significant promise for the development of more effective treatments for melanoma and other cancers. Careful optimization of the vaccine formulation and treatment regimen is crucial for maximizing the anti-tumor efficacy.
References
Application Notes and Protocols: Protocol for Assessing Cytokine Release After GSK-2401502 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytokine Release Syndrome (CRS), also known as a "cytokine storm," is a systemic inflammatory response triggered by a massive release of cytokines from immune cells.[1] This can be a severe adverse effect of various immunomodulatory therapies, including monoclonal antibodies, T-cell engaging therapies, and CAR-T cells.[2][3] The clinical manifestations of CRS can range from mild, flu-like symptoms such as fever and myalgia, to life-threatening complications including severe hypotension, vascular leakage, respiratory distress, and multi-organ failure.[4][5]
Given the potential severity of CRS, regulatory agencies recommend in vitro assessments to predict the risk of cytokine release for new biotherapeutics early in the drug development process.[6] In vitro Cytokine Release Assays (CRAs) serve as a crucial tool to evaluate the potential of a therapeutic candidate to activate immune cells and induce a pro-inflammatory response.[1][6] These assays typically utilize human peripheral blood mononuclear cells (PBMCs) or whole blood cultures, which are exposed to the therapeutic agent.[1][7] The subsequent measurement of key pro-inflammatory and anti-inflammatory cytokines provides valuable data to assess the immunotoxicological risk before advancing to clinical trials.[6]
This document provides a detailed protocol for assessing the potential of a hypothetical therapeutic agent, GSK-2401502, to induce cytokine release using an in vitro human PBMC-based assay. The methodologies described herein are intended as a general framework and should be adapted based on the specific mechanism of action of the test article.
Experimental Design and Workflow
The overall workflow for the in vitro cytokine release assessment involves the isolation of human PBMCs, stimulation with this compound alongside appropriate controls, collection of cell culture supernatants at specific time points, and subsequent quantification of a panel of relevant cytokines using a multiplex immunoassay.
Caption: Experimental workflow for in vitro cytokine release assay.
Detailed Experimental Protocols
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.[8]
Materials:
-
Human whole blood collected in sodium heparin or EDTA tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of room temperature Ficoll-Paque under the diluted blood by placing the pipette tip at the bottom of the tube and slowly dispensing the Ficoll.
-
Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the brake turned off.[8]
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat, a thin white layer containing the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.[8]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and perform a second wash with PBS.
-
Resuspend the cell pellet in complete RPMI medium (supplemented with 10% FBS).
-
Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell concentration to 1.3 x 10^6 viable cells/mL in complete RPMI medium for plating.[9]
Protocol 2: In Vitro Cytokine Release Assay
This protocol outlines the stimulation of PBMCs with the test article to induce cytokine release.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (Test Article): Prepare a dilution series.
-
Vehicle Control: The buffer in which this compound is formulated.
-
Isotype Control (if this compound is an antibody).
-
Positive Control: Phytohaemagglutinin (PHA) at a final concentration of 10 µg/mL.[3]
-
Negative Control: Medium only.
-
Sterile 24-well or 96-well flat-bottom tissue culture plates.
Procedure:
-
Dispense 800 µL of the PBMC suspension (1.3 x 10^6 cells/mL) into the wells of a 24-well plate.[9] For a 96-well plate, adjust volumes accordingly.
-
Add 200 µL of the 5X concentrated test articles and controls to the appropriate wells to achieve the final desired concentration. This includes the this compound dilution series, vehicle control, and positive control.
-
The final volume in each well should be 1 mL with a PBMC concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Collect supernatants at desired time points, typically 24 and 48 hours.
-
To collect supernatants, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully aspirate the supernatant from each well without disturbing the cell pellet.
-
Store supernatants at -80°C until analysis.
Protocol 3: Cytokine Quantification using Multiplex Immunoassay
This protocol provides a general guideline for quantifying multiple cytokines simultaneously using a bead-based multiplex immunoassay (e.g., Bio-Plex/Luminex).
Materials:
-
Multiplex cytokine assay kit (e.g., Human Th1/Th2 panel, Pro-inflammatory panel).[10][11]
-
Collected cell culture supernatants.
-
Recombinant cytokine standards provided in the kit.
-
Assay buffer, wash buffer, detection antibodies, and streptavidin-phycoerythrin (SAPE) from the kit.
-
Multiplex assay reader (e.g., Bio-Plex or Luminex instrument).
Procedure:
-
Prepare Standards: Reconstitute and serially dilute the cytokine standards according to the manufacturer's instructions to generate a standard curve.[12]
-
Prepare Plate: Pre-wet the filter plate with assay buffer, then aspirate using a vacuum manifold.[12]
-
Add Beads: Vortex the antibody-coupled magnetic beads and add 50 µL to each well. Wash the beads twice with wash buffer.[12]
-
Incubate with Samples: Add 50 µL of each standard, control, and unknown sample (supernatant) to the appropriate wells.
-
Incubate the plate on a shaker for 30-60 minutes at room temperature, protected from light.
-
Add Detection Antibodies: Wash the plate three times. Add the biotinylated detection antibody cocktail to each well.
-
Incubate the plate on a shaker for 30 minutes at room temperature.
-
Add Streptavidin-PE: Wash the plate three times. Add streptavidin-phycoerythrin (SAPE) to each well.
-
Incubate the plate on a shaker for 10 minutes at room temperature.
-
Read Plate: Wash the plate three times. Resuspend the beads in assay buffer and read the plate on the multiplex instrument.
-
Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in the samples by interpolating from the standard curves.
Data Presentation
Quantitative data should be summarized in a table to facilitate comparison between different treatment conditions. The results should be presented as the mean concentration (pg/mL) ± standard deviation from at least three independent donors.
| Treatment Group | Concentration | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Medium Only | - | < 5 | < 10 | < 5 | < 10 | < 15 |
| Vehicle Control | - | < 5 | < 10 | < 5 | < 10 | < 15 |
| This compound | 0.1 µg/mL | 50 ± 15 | 75 ± 20 | 30 ± 10 | 150 ± 40 | 80 ± 25 |
| 1.0 µg/mL | 250 ± 60 | 400 ± 90 | 150 ± 35 | 800 ± 150 | 300 ± 70 | |
| 10 µg/mL | 1200 ± 250 | 1800 ± 400 | 700 ± 120 | 3500 ± 600 | 900 ± 180 | |
| PHA (Positive Control) | 10 µg/mL | 2000 ± 450 | 2500 ± 500 | 1000 ± 200 | 5000 ± 900 | 1200 ± 250 |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualization of Signaling Pathway
Cytokine release is often the result of intracellular signaling cascades initiated by the binding of a therapeutic to its target on an immune cell. For many immunomodulatory biologics, this involves the activation of T-cells. The diagram below illustrates a simplified T-cell receptor (TCR) signaling pathway leading to the production of cytokines.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. T cell signalling pathway | PPTX [slideshare.net]
- 3. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunology.org [immunology.org]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. bowdish.ca [bowdish.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. revvity.com [revvity.com]
- 9. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Multiplex cytokine assay [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
Navigating the Challenges in PRMT Inhibition: A Technical Support Guide for GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the challenges encountered during the clinical development of GSK3368715, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs). The information is based on the findings of the Phase 1 clinical trial NCT03666988, which was terminated early due to safety concerns, limited target engagement, and lack of clinical efficacy.[1][2][3][4][5][6] This guide aims to help researchers understand these challenges and provides troubleshooting advice for future studies with similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK3368715?
A1: GSK3368715 is an orally available inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[7] These enzymes catalyze the transfer of methyl groups to arginine residues on protein substrates, a post-translational modification crucial for regulating various cellular processes such as gene expression, RNA processing, DNA repair, and signal transduction.[1][8][9] By inhibiting type I PRMTs, GSK3368715 aims to disrupt these processes in cancer cells, thereby inhibiting their proliferation, migration, and invasion.[10][11] Dysregulation and overexpression of PRMT1 have been linked to several solid and hematopoietic cancers.[10][11]
Q2: What were the major challenges that led to the early termination of the GSK3368715 Phase 1 trial?
A2: The early termination of the NCT03666988 trial was based on a risk/benefit analysis stemming from three primary challenges:[1][2][3]
-
Higher-than-expected incidence of thromboembolic events (TEEs): A significant number of patients experienced TEEs, including serious events like deep vein thrombosis and a fatal pulmonary embolism.[1][2][3]
-
Limited target engagement in tumor tissue: While target engagement was observed in peripheral blood mononuclear cells (PBMCs), it was modest and variable in tumor biopsies at the doses tested.[1][2][3]
-
Lack of observed clinical efficacy: The best response achieved was stable disease in a minority of patients, with no objective responses observed.[1][2][3]
Troubleshooting Guides
Issue 1: Managing Thromboembolic Events (TEEs) in PRMT Inhibitor Trials
Problem: A high incidence of TEEs was observed across all dose cohorts of the GSK3368715 trial.
Quantitative Data Summary:
| Dose Cohort | Number of Patients | Patients with TEEs | Percentage of Patients with TEEs | Grade 3 TEEs | Grade 5 TEE (Pulmonary Embolism) |
| All Doses | 31 | 9 | 29% | 8 | 1 |
Data sourced from the Phase 1 study of GSK3368715.[1][2][3]
Troubleshooting Protocol:
-
Refined Patient Selection:
-
Implement stricter exclusion criteria for patients with a prior history of TEEs or known risk factors.
-
Consider baseline screening for hypercoagulability.
-
-
Prophylactic Anticoagulation:
-
Evaluate the feasibility of co-administering prophylactic anticoagulants. This would require careful consideration of potential drug-drug interactions and bleeding risks.
-
-
Intensive Monitoring:
-
Implement a robust monitoring plan for early detection of TEEs, including regular clinical assessments and D-dimer testing.
-
-
Mechanism-Based Investigation:
-
Conduct preclinical studies to investigate the potential prothrombotic mechanism of type I PRMT inhibition. This could involve exploring effects on platelet function and coagulation pathways.[12]
-
Experimental Workflow for Investigating Prothrombotic Risk:
Caption: Workflow for assessing and mitigating prothrombotic risk.
Issue 2: Optimizing Target Engagement in Tumor Tissue
Problem: GSK3368715 demonstrated target engagement in blood but showed modest and variable engagement in tumor biopsies.[1][2][3]
Troubleshooting Protocol:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Develop robust PK/PD models to better predict the drug concentrations required for target saturation in tumor tissue.
-
The maximum plasma concentration of GSK3368715 was reached within 1 hour post-dosing, suggesting rapid absorption but potentially insufficient sustained exposure in the tumor microenvironment.[1][2]
-
-
Tumor Penetration Studies:
-
Conduct preclinical studies using techniques like microdialysis or advanced imaging to quantify drug distribution into tumor tissue.
-
-
Alternative Dosing Schedules:
-
Explore alternative dosing regimens, such as more frequent administration or continuous infusion, to maintain therapeutic drug levels in the tumor.
-
-
Refined Biomarker Strategy:
-
While reduction of asymmetric dimethylarginine 225 (ADMA-R225) on hnRNP-A1 was used as a pharmacodynamic marker, consider additional or alternative biomarkers that may better reflect target inhibition in the tumor.[3]
-
Signaling Pathway of Type I PRMT Inhibition:
Caption: Mechanism of action of GSK3368715.
Key Experimental Protocols
Phase 1, First-in-Human Study of GSK3368715 (NCT03666988)
-
Study Design: This was a Phase 1, open-label, dose-escalation study in patients with advanced solid tumors.[1][2][3] The study consisted of two parts: Part 1 for dose escalation and Part 2, which was planned for efficacy evaluation but was not initiated.[1][2][3]
-
Patient Population: Adults with advanced-stage solid tumors who had progressed on standard therapies.[1][2][3]
-
Dosing: Oral, once-daily administration of GSK3368715 at escalating doses of 50 mg, 100 mg, and 200 mg.[1][2][3] Enrollment at the 200 mg dose was paused and later resumed at 100 mg under a protocol amendment due to the high incidence of TEEs.[1][2][3]
-
Pharmacodynamic Assessment: Target engagement was assessed by measuring the reduction of asymmetric dimethylarginine 225 (ADMA-R225) on heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.[3]
Disclaimer: This information is for educational and research purposes only and does not constitute medical advice. Researchers should refer to the original publications for complete and detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Facebook [cancer.gov]
- 11. gsk3368715 - My Cancer Genome [mycancergenome.org]
- 12. pubs.acs.org [pubs.acs.org]
improving the immunogenicity of Lipovaxin-MM
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the immunogenicity of Lipovaxin-MM, a dendritic cell-targeted liposomal vaccine for malignant melanoma.
Frequently Asked Questions (FAQs)
Q1: What is the composition and proposed mechanism of action of Lipovaxin-MM?
Lipovaxin-MM is a multicomponent, multivalent liposomal vaccine designed to target dendritic cells (DCs) in vivo.[1] Its key components are:
-
Liposomes : Uni- or multi-lamellar membrane-bound nanoparticles that serve as the vaccine's chassis.[1]
-
Melanoma Antigens : The liposomes carry membrane-associated antigens derived from the MM200 melanoma cell line, including gp100, tyrosinase, and melanA.[1][2]
-
DC-Targeting Moiety : An antibody fragment specific for the DC-SIGN receptor is incorporated into the liposomal surface to ensure targeted delivery to dendritic cells.[1][2]
-
Immunomodulator : A small dose of human interferon-gamma (IFNγ) is encapsulated within the liposomes to act as a DC-activating cytokine.[1][2]
The intended mechanism involves the intravenous administration of Lipovaxin-MM, which then targets and binds to DC-SIGN receptors on dendritic cells. Following internalization, the melanoma antigens are processed and presented by the DCs to initiate a tumor-specific immune response.[1]
Q2: What were the primary outcomes of the Phase I clinical trial for Lipovaxin-MM?
The Phase I trial was a dose-escalation study designed to evaluate the safety, tolerability, and immunogenicity of Lipovaxin-MM in patients with metastatic melanoma. The main findings were:
-
Safety : The vaccine was found to be safe and well-tolerated at all tested doses, with no dose-limiting toxicities observed.[3][4] Most adverse events were mild (grade 1 or 2).[3]
-
Immunogenicity : Despite its safety profile, no consistent evidence of vaccine-specific humoral (antibody) or cellular (T-cell) immune responses was detected in post-immunization blood samples.[3][4]
-
Efficacy : While not a primary endpoint, one patient experienced a partial tumor response, and two patients had stable disease.[1][3]
Q3: Why might the immunogenicity of Lipovaxin-MM have been insufficient in the clinical trial?
While the exact cause is not definitive, several factors common in vaccine development could have contributed to the lack of a detectable immune response:
-
Insufficient DC Maturation : Although Lipovaxin-MM targets DCs and contains IFNγ, this stimulation may have been insufficient to induce full DC maturation. Mature DCs upregulate co-stimulatory molecules (like CD80 and CD86) and produce inflammatory cytokines, which are critical for priming a robust T-cell response.[5]
-
Weak Adjuvanticity : The formulation lacked a strong, dedicated adjuvant. Modern vaccines often include potent adjuvants like Toll-like receptor (TLR) agonists (e.g., Monophosphoryl Lipid A - MPLA) or saponins (e.g., QS-21) to significantly boost the immune response.[6][7]
-
Induction of Tolerance : Suboptimal DC activation can sometimes lead to immunological tolerance rather than activation, which would suppress rather than stimulate an anti-tumor response.
-
Antigen Presentation Pathway : The specific composition of the liposomes may not have effectively promoted the cross-presentation of melanoma antigens onto MHC class I molecules, a pathway essential for activating cytotoxic CD8+ T cells.[8][9]
Troubleshooting Guide: Enhancing Immunogenicity
Q4: How can the T-cell response to Lipovaxin-MM be enhanced?
A key issue is likely the lack of potent immune stimulation following DC targeting. Several strategies can be employed to boost T-cell activation.
Strategy 1: Incorporation of Molecular Adjuvants The addition of well-characterized adjuvants is the most direct way to improve immunogenicity. Liposomes are an excellent vehicle for co-delivering antigens and adjuvants to the same antigen-presenting cell (APC).[7][10]
-
TLR Agonists : Incorporating a TLR agonist like MPLA (a TLR4 agonist) can mimic a bacterial infection, leading to strong DC activation via the NF-κB signaling pathway.[5][7]
-
Saponins : Adding QS-21 can promote both Th1 and Th2 responses and has been shown to induce robust CD8+ T-cell responses.[5][7]
-
Combination Adjuvants : Using a combination, such as the AS01 adjuvant system (MPLA and QS-21 in a liposomal formulation), can have synergistic effects on T-cell induction.[7][]
Strategy 2: Modifying Liposome Physicochemical Properties The physical characteristics of the liposomes can be tuned to influence the immune response.
-
Surface Charge : Cationic liposomes have been shown to be superior in activating CD4+ T cells after uptake by DCs compared to anionic formulations.[12]
-
Lipid Composition : Incorporating unsaturated fatty acids into the liposome bilayer can help target antigens to cytosolic processing pathways, which enhances MHC class I presentation and subsequent CD8+ T-cell induction.[8]
Q5: The vaccine already targets DCs. How can antigen presentation be further improved?
Targeting is the first step; ensuring the DC becomes a potent activator of T-cells is the next. The addition of a TLR agonist like MPLA can fundamentally change the DC's activation state.
A TLR4 agonist signals through intracellular pathways (MyD88 and TRIF-dependent) that culminate in the activation of transcription factors like NF-κB and IRF3.[5] This leads to:
-
Upregulation of Co-stimulatory Molecules : Increased surface expression of CD80 and CD86, which provide the critical "signal 2" for T-cell activation. Without this, T-cells may become anergic.
-
Pro-inflammatory Cytokine Production : Secretion of cytokines like IL-12, which is crucial for driving Th1-type immune responses and promoting cytotoxic T-lymphocyte (CTL) activity.[7]
-
Enhanced Antigen Presentation : Improved processing and loading of antigens onto both MHC class I and class II molecules.
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
- 3. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Vaccine adjuvants as potential cancer immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Vaccine approaches for antigen capture by liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines [mdpi.com]
- 9. Mimicking Pathogens to Augment the Potency of Liposomal Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. Modulation of immune responses to liposomal vaccines by intrastructural help - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Belantamab Mafodotin (Blenrep) Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during pre-clinical and clinical research involving Belantamab mafodotin (Blenrep). The information is designed to help researchers investigate and potentially overcome resistance to this B-cell maturation antigen (BCMA)-targeting antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Belantamab mafodotin?
Belantamab mafodotin is an ADC that targets BCMA, a protein highly expressed on the surface of multiple myeloma cells.[1] Its mechanism involves a multi-pronged attack:
-
Binding and Internalization: The antibody component of Belantamab mafodotin binds to BCMA on the myeloma cell surface, leading to the internalization of the ADC.[2]
-
Payload Delivery: Once inside the cell, the cytotoxic payload, monomethyl auristatin F (MMAF), is released.[2][3]
-
Microtubule Disruption: MMAF binds to tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[2][4]
-
Immunogenic Cell Death and ADCC: Belantamab mafodotin also induces an anti-myeloma immune response through antibody-dependent cellular cytotoxicity (ADCC), where immune cells are recruited to kill the tumor cells.[2][3]
Q2: What are the known mechanisms of resistance to Belantamab mafodotin?
Several mechanisms can contribute to resistance, broadly categorized as either target-related or non-target-related.[5][6]
-
Target-Related Resistance:
-
Loss or downregulation of BCMA expression: The target antigen, BCMA, can be reduced on the cell surface, preventing the ADC from binding effectively. This can occur through the biallelic loss of the TNFRSF17 gene, which encodes for BCMA.
-
Increased soluble BCMA (sBCMA): Myeloma cells can shed BCMA from their surface. This soluble BCMA can bind to Belantamab mafodotin in the bloodstream, acting as a decoy and preventing the ADC from reaching the tumor cells.
-
-
Non-Target-Related Resistance:
-
Increased drug efflux: Cancer cells can upregulate transporter proteins that actively pump the cytotoxic payload (MMAF) out of the cell before it can exert its effect.
-
Alterations in the drug target: Mutations in the tubulin protein, the target of MMAF, could potentially prevent the drug from binding and disrupting microtubule function. However, research suggests that tubulin mutations are a rare cause of resistance to microtubule-targeting agents.
-
Upregulation of DNA repair pathways: Cells may enhance their ability to repair the DNA damage caused by the cytotoxic payload, thereby surviving the treatment.[5][6]
-
Q3: What are the typical overall response rates (ORR) observed in clinical trials?
Response rates can vary depending on the patient population and treatment line. In the pivotal DREAMM-2 study, for patients with relapsed/refractory multiple myeloma, the ORR was approximately 32% for the 2.5 mg/kg dose.[7] More recent combination studies, such as DREAMM-7 and DREAMM-8, have shown improved outcomes. For instance, the DREAMM-7 trial, which combined Belantamab mafodotin with bortezomib and dexamethasone, demonstrated a significantly longer progression-free survival compared to the standard of care.[8][9]
Troubleshooting Guide
This guide provides a structured approach to investigating potential resistance to Belantamab mafodotin in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no cytotoxic effect in vitro. | 1. Low or absent BCMA expression on target cells.2. High levels of sBCMA in the culture medium.3. Increased efflux of MMAF.4. Tubulin mutations preventing MMAF binding. | 1. Quantify cell surface BCMA expression using flow cytometry.2. Measure sBCMA levels in the conditioned media using ELISA or mass spectrometry.3. Perform a cellular efflux assay to assess MMAF transport.4. Sequence tubulin genes to identify potential mutations. |
| Tumor regrowth in vivo after initial response. | 1. Emergence of a BCMA-negative or low-expressing clone.2. Increased systemic levels of sBCMA.3. Development of drug efflux mechanisms in tumor cells. | 1. Biopsy the relapsed tumor and re-assess BCMA expression via immunohistochemistry (IHC) or flow cytometry.2. Measure serum sBCMA levels.3. Isolate tumor cells from the relapsed tumor and perform in vitro efflux assays. |
| Discrepancy between in vitro and in vivo results. | 1. The tumor microenvironment in vivo may provide survival signals that are absent in vitro.2. Pharmacokinetic/pharmacodynamic (PK/PD) issues leading to insufficient drug delivery to the tumor. | 1. Co-culture myeloma cells with stromal cells to better mimic the bone marrow microenvironment.2. Analyze drug concentration in tumor tissue and correlate with target engagement. |
Summary of Clinical Trial Data
The following tables summarize key efficacy and safety data from the DREAMM clinical trial program.
Table 1: Efficacy Data from Key DREAMM Trials
| Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| DREAMM-2 (Final Analysis) | Belantamab mafodotin (2.5 mg/kg) | 32% | 2.8 months | 15.3 months |
| DREAMM-2 (Final Analysis) | Belantamab mafodotin (3.4 mg/kg) | 35% | 3.9 months | 14.0 months |
| DREAMM-7 | Bela-Vd (Belantamab + Bortezomib + Dexamethasone) | Not Reported | 36.6 months | Not Reached |
| DREAMM-8 | Bela-Pd (Belantamab + Pomalidomide + Dexamethasone) | 71% (at 12 months) | Not Reached | Not Reached |
Data compiled from multiple sources.[7][8][9][10]
Table 2: Common Grade 3/4 Adverse Events in the DREAMM-2 Trial
| Adverse Event | Belantamab mafodotin (2.5 mg/kg) | Belantamab mafodotin (3.4 mg/kg) |
| Keratopathy (Corneal Events) | 29% | 25% |
| Thrombocytopenia | 22% | 29% |
| Anemia | 21% | 28% |
Data from the final analysis of the DREAMM-2 trial.[7]
Experimental Protocols
1. Quantification of Cell Surface BCMA Expression by Flow Cytometry
-
Objective: To determine the level of BCMA expression on the surface of myeloma cells.
-
Methodology:
-
Prepare a single-cell suspension of myeloma cells (from cell culture or patient samples).
-
Stain the cells with a fluorescently labeled anti-BCMA antibody (e.g., clone 19F2) and an isotype control antibody. A live/dead stain should also be included to exclude non-viable cells.
-
Incubate cells with antibodies according to the manufacturer's protocol (typically 30-60 minutes at 4°C).
-
Wash the cells to remove unbound antibodies.
-
Analyze the stained cells using a flow cytometer. The geometric mean fluorescence intensity (MFI) of BCMA staining is used to quantify the expression level.
-
For absolute quantification of receptor density, a bead-based calibration system (e.g., BD QuantiBRITE PE Beads kit) can be utilized.[4]
-
2. Measurement of Soluble BCMA (sBCMA) in Serum or Cell Culture Supernatant
-
Objective: To quantify the concentration of sBCMA, which can act as a decoy for Belantamab mafodotin.
-
Methodology (Mass Spectrometry-based):
-
Perform immunoaffinity enrichment of sBCMA from plasma or supernatant using streptavidin cartridges.
-
Digest the recovered sBCMA protein into peptides using trypsin.
-
Spike the sample with a known concentration of a stable isotope-labeled (SIL) peptide standard corresponding to a BCMA-specific peptide.
-
Analyze the sample using multiple-reaction-monitoring (MRM) mass spectrometry, targeting both the endogenous BCMA peptide and the SIL standard.
-
Quantify the endogenous sBCMA level by comparing its signal to that of the SIL standard and referencing an external calibration curve prepared with recombinant BCMA.[5]
-
-
Alternative Methodology (ELISA):
-
Use a commercially available ELISA kit for sBCMA quantification.
-
Follow the manufacturer's instructions for sample preparation, incubation with capture and detection antibodies, and signal development.
-
Measure the absorbance or fluorescence and calculate the sBCMA concentration based on a standard curve.
-
3. Cellular Efflux Assay for MMAF
-
Objective: To assess the activity of drug efflux pumps that may transport MMAF out of the cancer cells.
-
Methodology (Surrogate Fluorescent Dye Assay):
-
Load cells with a fluorescent substrate of efflux pumps, such as 5-carboxyfluorescein diacetate (5-CFDA), which is converted to the fluorescent 5-carboxyfluorescein (5-CF) inside the cell.
-
Incubate the loaded cells in the presence or absence of Belantamab mafodotin or MMAF.
-
Measure the intracellular fluorescence over time using flow cytometry. A faster decrease in fluorescence in untreated cells compared to cells treated with a known efflux pump inhibitor (like MK571 for MRP1) indicates active efflux. A reduction in efflux in the presence of MMAF would suggest it is a substrate for the same transporter.[11]
-
-
Methodology (Direct MMAF Quantification by LC-MS/MS):
-
Treat cells with Belantamab mafodotin for a defined period.
-
Collect cell pellets at various time points.
-
Homogenize the cell pellets with methanol and acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C-MMAF).
-
Centrifuge to precipitate proteins and protein-bound payload.
-
Analyze the supernatant containing the free intracellular MMAF by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
4. Sequencing of Tubulin Genes for Mutation Analysis
-
Objective: To identify potential mutations in the tubulin genes that could confer resistance to MMAF.
-
Methodology:
-
Isolate genomic DNA or RNA (for cDNA synthesis) from resistant and sensitive myeloma cells.
-
Design primers that specifically amplify the coding regions of the relevant β-tubulin isotype genes (e.g., TUBB). Care must be taken to design primers that avoid the amplification of known pseudogenes, which can lead to artifactual sequence variants.
-
Perform PCR amplification of the target regions.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Compare the sequences from resistant cells to those from sensitive cells and reference sequences to identify any mutations that result in amino acid changes.
-
Visualizations
Caption: Mechanism of action of Belantamab mafodotin and points of potential resistance.
Caption: Overview of resistance mechanisms to Belantamab mafodotin therapy.
Caption: A logical workflow for troubleshooting Belantamab mafodotin resistance.
References
- 1. Quantification of B-cell maturation antigen, a target for novel chimeric antigen receptor T-cell therapy in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-Cell Maturation Antigen (BCMA) | CellCarta [cellcarta.com]
- 3. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis of BCMA expression [bio-protocol.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pre-clinical validation of B cell maturation antigen (BCMA) as a target for T cell immunotherapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Small Molecule Delivery to Dendritic Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the delivery of small molecules, such as GSK-2401502, to dendritic cells (DCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering small molecules to dendritic cells?
A1: Dendritic cells are notoriously difficult to transfect and can be sensitive to manipulation.[1] Key challenges include:
-
Low Transfection/Uptake Efficiency: Primary DCs have robust defense mechanisms against foreign material.
-
Cell Viability: Dendritic cells can be sensitive to transfection reagents and electroporation, leading to significant cell death.[2]
-
Induction of Maturation: The delivery process itself can trigger DC maturation, which may be undesirable depending on the experimental goals.[1]
-
Off-Target Effects: The delivery vehicle or the small molecule could have unintended effects on DC function.
Q2: What are the common methods for introducing small molecules into dendritic cells?
A2: Several methods can be employed, each with its own advantages and disadvantages:
-
Direct Incubation: The simplest method, involving the addition of the small molecule to the DC culture medium. This relies on the molecule's ability to passively diffuse or be actively transported across the cell membrane.
-
Lipid-Based Transfection Reagents: These reagents form complexes with the small molecule, facilitating entry into the cell.
-
Electroporation: This technique uses an electrical pulse to create temporary pores in the cell membrane, allowing the small molecule to enter.[1]
-
Nanoparticle-Mediated Delivery: Encapsulating the small molecule in nanoparticles can enhance uptake and allow for targeted delivery.[3]
-
Viral Transduction: While more common for genetic material, some viral vectors can be adapted for small molecule delivery, though this is less common.[4]
Q3: How can I assess the efficiency of small molecule delivery to my dendritic cells?
A3: The method of assessment will depend on the nature of your small molecule.
-
Fluorescently Labeled Molecules: If your small molecule is fluorescent or is conjugated to a fluorescent tag, you can use flow cytometry or fluorescence microscopy to quantify uptake.
-
Functional Assays: If the small molecule targets a specific signaling pathway, you can measure downstream effects such as cytokine production (e.g., IL-12)[5][6], changes in surface marker expression (e.g., CD86, MHCII)[1], or T-cell activation.[5][6]
-
Western Blot or qPCR: To measure changes in protein or gene expression induced by the small molecule.[2]
Troubleshooting Guides
Low Delivery Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Reagent-to-Molecule Ratio | Perform a titration experiment to determine the optimal ratio of your delivery reagent to this compound. Start with the manufacturer's recommended range and test several ratios.[2] |
| Incorrect Cell Density | Ensure dendritic cells are at the optimal confluency at the time of delivery. For many protocols, a confluency of 70-90% is recommended.[7] |
| Presence of Serum or Antibiotics | Serum and antibiotics can interfere with some delivery reagents. Try performing the delivery in serum-free and antibiotic-free media.[7] However, some modern reagents are compatible with serum.[2] |
| Degraded Small Molecule | Ensure the stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Ineffective Delivery Method for DCs | Dendritic cells can be resistant to certain methods. Consider trying an alternative approach, such as electroporation or a nanoparticle-based system designed for immune cells.[3][8] |
High Cell Toxicity
| Potential Cause | Recommended Solution |
| Toxicity of the Delivery Reagent | Reduce the concentration of the delivery reagent and/or the incubation time.[2] Ensure you are using a reagent specifically designed for sensitive or primary cells. |
| Toxicity of the Small Molecule | Perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired effect without compromising cell viability. |
| Harsh Electroporation Conditions | Optimize electroporation parameters (voltage, pulse width, number of pulses) for your specific dendritic cell type. Use a nucleofection system with pre-optimized protocols for DCs if available.[1] |
| Contaminated Reagents or Cells | Ensure all reagents are sterile and test your cell cultures for mycoplasma contamination.[7] |
| Extended Incubation Time | For reagent-based methods, limit the exposure of cells to the delivery complex to 4-6 hours before replacing the medium.[2] |
Inconsistent Results
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Use dendritic cells from the same donor or cell line passage number for a set of experiments.[7] Standardize DC generation and maturation protocols. |
| Pipetting Errors | Prepare a master mix of the delivery complex for all replicate samples to minimize pipetting inconsistencies.[8] |
| Inconsistent Incubation Times | Ensure all samples are incubated for the same duration at each step of the protocol. |
| Reagent Instability | Prepare fresh delivery complexes for each experiment and do not store them for extended periods. |
Experimental Protocols
Protocol 1: Small Molecule Delivery using a Lipid-Based Reagent
-
Cell Preparation:
-
Plate immature dendritic cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete RPMI-1640 medium.
-
Incubate at 37°C, 5% CO2 for 2-4 hours to allow cells to settle.
-
-
Complex Formation:
-
In tube A, dilute 2 µL of a 1 mM stock solution of this compound in 50 µL of serum-free medium.
-
In tube B, dilute 1.5 µL of a lipid-based delivery reagent in 50 µL of serum-free medium.
-
Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the 100 µL of the delivery complex dropwise to each well of dendritic cells.
-
Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2 for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the medium with fresh, pre-warmed complete RPMI-1640.
-
Incubate for an additional 24-48 hours before assessing the outcome of the delivery.
-
Protocol 2: Small Molecule Delivery using Electroporation (Nucleofection)
-
Cell Preparation:
-
Harvest dendritic cells and count them. You will need 5 x 10^5 cells per reaction.
-
Centrifuge the cells at 400 x g for 10 minutes.[1]
-
Carefully aspirate the supernatant.
-
-
Nucleofection:
-
Resuspend the cell pellet in 20 µL of the appropriate nucleofection solution for human or mouse dendritic cells.[1]
-
Add your desired concentration of this compound to the cell suspension.
-
Transfer the mixture to a certified electroporation cuvette.
-
Place the cuvette in the nucleofector device and apply the pre-programmed protocol for dendritic cells.
-
-
Post-Electroporation:
-
Immediately add 80 µL of pre-warmed complete RPMI-1640 to the cuvette and gently transfer the cell suspension to a culture plate containing pre-warmed medium.[1]
-
Incubate at 37°C, 5% CO2 for 24-48 hours before analysis.
-
Visualizations
Caption: Workflow for delivering small molecules to dendritic cells.
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Decision tree for troubleshooting low delivery efficiency.
References
- 1. Optimized Protocol for Efficient Transfection of Dendritic Cells without Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Advances in dendritic cell targeting nano-delivery systems for induction of immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture [frontiersin.org]
- 7. genscript.com [genscript.com]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting Lipovaxin-MM formulation inconsistencies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formulation of Lipovaxin-MM, a dendritic cell-targeted liposomal vaccine. The information is designed to assist researchers in overcoming common formulation inconsistencies and ensuring the quality and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of Lipovaxin-MM?
A1: Lipovaxin-MM is a multi-component liposomal vaccine. Its key components include:
-
Liposomes: Composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and the nickel-chelating lipid 3-(nitrilotriacetic acid)-ditetradecylamine (3NTA-DTDA).[1]
-
Antigens: Plasma membrane vesicles (PMVs) derived from the MM200 human melanoma cell line.[1]
-
Immunomodulator: Recombinant human interferon-gamma (IFNγ) encapsulated within the liposomes.[1]
-
Targeting Moiety: A DC-SIGN-specific single-chain variable fragment (scFv) antibody, DMS5000, which is attached to the liposome surface via a poly-histidine tag binding to the Ni-NTA lipid.[1]
Q2: What is the proposed mechanism of action for Lipovaxin-MM?
A2: Lipovaxin-MM is designed to be taken up by dendritic cells (DCs) through the DC-SIGN receptor. Once internalized, the melanoma antigens from the MM200 PMVs are processed and presented by the DCs to T-cells, while the co-delivered IFNγ promotes DC maturation and enhances the T-cell response, aiming to induce a potent anti-tumor immunity.[1][2]
Q3: What are the critical quality attributes (CQAs) for Lipovaxin-MM formulation?
A3: Key quality attributes to monitor during and after formulation include:
-
Particle Size and Polydispersity Index (PDI): Consistent size and a narrow size distribution are crucial for in vivo performance.
-
IFNγ Encapsulation Efficiency and Activity: Ensuring a high payload of active IFNγ is critical for its immunomodulatory function.
-
Antibody Conjugation Efficiency: Efficient and stable attachment of the targeting antibody is necessary for DC-SIGN targeting.
-
Stability: The formulation should be stable against aggregation and leakage of encapsulated contents under storage conditions.
-
In vitro DC-SIGN Binding: The final product should demonstrate specific binding to DC-SIGN-expressing cells.[1]
Troubleshooting Guide
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete hydration of the lipid film. | Ensure the lipid film is thin and evenly distributed. Increase hydration time and temperature (above the lipid transition temperature). | Lipid Film Hydration Protocol: After evaporating the organic solvent, place the flask under high vacuum for at least 2 hours to remove residual solvent. Hydrate the film with the appropriate aqueous buffer by gentle rotation, ensuring the temperature is maintained above the phase transition temperature of POPC. |
| Inefficient size reduction method. | Optimize the extrusion or sonication process. For extrusion, ensure the membrane pore size is appropriate and perform a sufficient number of passes. For sonication, use a probe sonicator with optimized power and time settings, keeping the sample on ice to prevent lipid degradation. | Extrusion Protocol: Pass the hydrated liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for at least 10-15 cycles. Maintain the temperature of the extruder above the lipid's transition temperature. |
| Aggregation of liposomes post-formulation. | This can be caused by the protein components (IFNγ and antibody). The inclusion of a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) in the formulation can provide steric hindrance and prevent aggregation.[3][4] | PEGylated Liposome Formulation: During the initial lipid mixture preparation, include 1-5 mol% of a PEGylated phospholipid such as DSPE-PEG2000. |
Issue 2: Low Encapsulation Efficiency of IFNγ
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal hydration buffer. | The pH and ionic strength of the hydration buffer can influence protein encapsulation. Optimize the buffer composition. For IFNγ, a buffer with a pH around 7.4 is generally suitable.[5] | Buffer Optimization: Prepare small batches of liposomes using hydration buffers with varying pH (e.g., 6.5, 7.0, 7.4, 8.0) and ionic strengths to identify the optimal conditions for IFNγ encapsulation. |
| Passive encapsulation method is inefficient. | Utilize active loading methods such as freeze-thaw cycles. This process disrupts and reforms the liposome bilayers, allowing for greater entrapment of the aqueous content. | Freeze-Thaw Protocol: After hydration with the IFNγ-containing buffer, subject the liposome suspension to multiple (5-10) cycles of rapid freezing in liquid nitrogen followed by thawing in a water bath set just above the lipid's transition temperature. |
| IFNγ instability during formulation. | IFNγ can be sensitive to mechanical stress and temperature. Avoid harsh sonication conditions. Ensure all steps are performed under controlled temperature conditions. The stability of IFNγ can be enhanced by the presence of carrier proteins like human serum albumin (HSA) or bovine serum albumin (BSA), though this would need to be considered in the context of the final formulation's intended use.[5] | Handling IFNγ: Reconstitute lyophilized IFNγ in a recommended sterile buffer.[6] Minimize freeze-thaw cycles of the stock solution.[5] During formulation, maintain the temperature at 4°C where possible. |
Issue 3: Poor Antibody Conjugation and Targeting
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inefficient binding of His-tagged antibody to Ni-NTA lipids. | Ensure the correct molar ratio of Ni-NTA lipid in the formulation. The pH of the conjugation buffer is also critical for optimal binding; a pH around 7.5-8.0 is typically used for His-tag-Ni-NTA interactions. | Antibody Conjugation Protocol: Incubate the pre-formed liposomes with the His-tagged DMS5000 antibody at a molar ratio of approximately 1:100 to 1:500 (antibody to Ni-NTA lipid) for 1-2 hours at 4°C with gentle mixing. |
| Aggregation upon antibody conjugation. | The addition of a multivalent protein to the liposome surface can cause cross-linking and aggregation.[3][4] Incorporating PEGylated lipids can mitigate this issue.[3] | See Protocol for PEGylated Liposomes under Issue 1. |
| Steric hindrance from other formulation components. | The presence of MM200 membrane vesicles might interfere with the accessibility of the DC-SIGN receptor. Ensure the antibody is conjugated after the formation of the base liposome, and consider the order of addition of the different components. | Optimized Assembly Workflow: First, prepare the POPC/Ni-3NTA-DTDA liposomes. Second, encapsulate IFNγ using freeze-thaw cycles. Third, incorporate the MM200 membrane vesicles. Finally, conjugate the DMS5000 antibody to the surface. |
Issue 4: Formulation Instability During Storage
| Potential Cause | Recommended Solution | Experimental Protocol |
| Lipid hydrolysis or oxidation. | Use high-purity lipids and deoxygenated buffers. Store the final formulation at 4°C and protected from light. For long-term storage, lyophilization is a viable option. | Lyophilization Protocol: Add a cryoprotectant (e.g., sucrose or trehalose) to the final liposome formulation. Freeze the sample at a controlled rate and then lyophilize under high vacuum. The lyophilized powder should be stored at -20°C or below.[7][8][9] |
| Leakage of encapsulated IFNγ. | The lipid bilayer composition can affect membrane rigidity and drug retention. The inclusion of cholesterol (e.g., 30-40 mol%) can increase membrane stability and reduce leakage. | Cholesterol-Containing Formulation: During the initial lipid mixture preparation, include cholesterol at a molar ratio of 30-40% relative to the total lipid content. |
| Aggregation over time. | See "Aggregation of liposomes post-formulation" under Issue 1. | See Protocol for PEGylated Liposomes under Issue 1. |
Quantitative Data Summary
Table 1: Influence of Formulation Parameters on Particle Size and PDI
| Parameter | Variation | Effect on Particle Size | Effect on PDI |
| Extrusion Cycles | 5 -> 15 | Decrease | Decrease |
| Sonication Time | 1 min -> 5 min | Decrease | May increase with excessive time |
| Cholesterol Content | 0% -> 40% | Increase/Decrease (depends on primary lipid) | Generally decreases |
| PEGylated Lipid | 0% -> 5% | Slight Increase | Decrease |
Table 2: Factors Affecting IFNγ Encapsulation Efficiency
| Parameter | Variation | Effect on Encapsulation Efficiency |
| Freeze-Thaw Cycles | 1 -> 10 | Significant Increase |
| Lipid Concentration | Low -> High | Increase |
| Hydration Buffer pH | 6.5 -> 7.4 | Generally Increases |
| Ionic Strength | Low -> High | May Decrease |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the formulation of Lipovaxin-MM.
Caption: Proposed signaling pathway for Lipovaxin-MM's mechanism of action.
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Liposomal Vaccines for Dendritic Cell Activation or Tolerance [frontiersin.org]
- 3. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. celprogen.com [celprogen.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
enhancing T-cell activation with Lipovaxin-MM
Welcome to the technical support center for Lipovaxin-MM. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Lipovaxin-MM to enhance T-cell activation in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Lipovaxin-MM and what is its primary mechanism of action?
Lipovaxin-MM is a novel, multi-component liposomal vaccine designed to stimulate a targeted anti-tumor immune response, particularly against malignant melanoma.[1][2] Its primary mechanism involves the targeted delivery of melanoma-associated antigens and an immunomodulatory cytokine, Interferon-gamma (IFNγ), to dendritic cells (DCs) in vivo.[1][3] The liposomes are engineered to target the DC-SIGN receptor on dendritic cells, facilitating efficient uptake of the vaccine.[1][3] Upon internalization, the encapsulated antigens are processed and presented by the DCs to T-cells, leading to their activation and the generation of a cellular immune response against tumor cells.[1][4]
Q2: What are the key components of Lipovaxin-MM?
Lipovaxin-MM is comprised of several key components:
-
Liposomes: Uni- or multi-lamellar membrane-bound nanoparticles that serve as the delivery vehicle.[1]
-
Melanoma Antigens: Derived from melanoma plasma membrane vesicles (PMVs), providing the specific targets for the T-cell response.[1]
-
Interferon-gamma (IFNγ): A cytokine encapsulated within the liposomes that acts as a potent activator of dendritic cells.[1][3]
-
DC-SIGN Targeting Moiety: A specific VH domain antibody fragment (DMS-5000) on the liposome surface that binds to the DC-SIGN receptor on dendritic cells, ensuring targeted delivery.[1]
Q3: What is the expected outcome of using Lipovaxin-MM in in-vitro or in-vivo experiments?
The intended outcome of using Lipovaxin-MM is the induction of a potent, antigen-specific T-cell response. This can be measured by several immunological assays, including increased production of pro-inflammatory cytokines (e.g., IFNγ, TNF), enhanced T-cell proliferation, and the upregulation of T-cell activation markers (e.g., CD69, CD25).[1] In a therapeutic context, this enhanced T-cell activation is expected to lead to the killing of tumor cells.
Q4: Has Lipovaxin-MM been tested in clinical trials?
Yes, Lipovaxin-MM has undergone a Phase I clinical trial in patients with metastatic cutaneous melanoma.[1][5][6] The trial found that Lipovaxin-MM was well-tolerated with no clinically significant toxicity.[1][5][6] However, consistent induction of specific humoral or cellular immune responses was not observed in the patient cohorts.[1][5][6]
Troubleshooting Guide
Issue 1: Low or no detectable T-cell activation after stimulation with Lipovaxin-MM-treated dendritic cells.
-
Possible Cause 1: Suboptimal Dendritic Cell Maturation.
-
Solution: Ensure that the dendritic cells are viable and capable of maturation. It is crucial to confirm the expression of maturation markers (e.g., CD80, CD86, HLA-DR) on your DC population by flow cytometry before co-culturing with T-cells. The encapsulated IFNγ in Lipovaxin-MM is intended to promote DC maturation, but the baseline health of your DCs is critical.[1]
-
-
Possible Cause 2: Incorrect Lipovaxin-MM Concentration.
-
Solution: Perform a dose-response titration of Lipovaxin-MM to determine the optimal concentration for your specific experimental setup. Excessive concentrations may lead to cellular toxicity, while concentrations that are too low will not be sufficient to induce a response.
-
-
Possible Cause 3: T-cell Population Quality.
-
Solution: Ensure that the T-cells used in your assay are healthy and have not been over-stimulated in culture. Use freshly isolated T-cells whenever possible and check their viability prior to the experiment.
-
Issue 2: High background noise in cytokine assays (ELISA, ELISpot, CBA).
-
Possible Cause 1: Contamination of Cell Cultures.
-
Solution: Maintain sterile cell culture techniques to prevent microbial contamination, which can non-specifically activate immune cells and lead to cytokine release. Regularly test your cultures for mycoplasma.
-
-
Possible Cause 2: Non-specific T-cell Activation.
-
Solution: Ensure that the T-cells are not being activated by other components in the culture medium, such as fetal bovine serum. Consider using serum-free media or pre-screening different lots of serum for low background activation. Include a negative control of T-cells cultured with untreated DCs to determine the baseline level of cytokine production.
-
Issue 3: Inconsistent results between experimental repeats.
-
Possible Cause 1: Variability in Lipovaxin-MM Preparation.
-
Possible Cause 2: Donor-to-donor variability in primary cells.
-
Solution: When using primary human cells (both DCs and T-cells), significant donor-to-donor variation is expected. To mitigate this, perform experiments with cells from multiple donors to ensure that the observed effects are not donor-specific.
-
Quantitative Data Summary
The following table summarizes the immunological assessments from the Phase I clinical trial of Lipovaxin-MM. It is important to note that while the treatment was safe, it did not consistently induce a detectable immune response.
| Immunological Assay | Cohort A (0.1 mL) | Cohort B (1 mL) | Cohort C (3 mL) | Overall Outcome |
| Cell-Mediated Immune Response | ||||
| Cytokine Production (CBA) | No consistent increase | No consistent increase | No consistent increase | No consistent evidence of vaccine-specific responses[1] |
| IFNγ Production (ELISpot & ICS) | No consistent increase | No consistent increase | No consistent increase | No consistent evidence of vaccine-specific responses[1] |
| Leukocyte Activation Markers | No consistent changes | No consistent changes | No consistent changes | No consistent evidence of vaccine-specific responses[1] |
| Humoral Immune Response | ||||
| Lipovaxin-MM-specific Antibodies (ELISA) | Not detected | Not detected | Not detected | No consistent evidence of vaccine-specific responses[1] |
| In-vivo Response | ||||
| Delayed-Type Hypersensitivity (DTH) | Negative | Negative | Negative | No positive DTH responses observed[1][7] |
Experimental Protocols
Protocol 1: In Vitro T-cell Activation Assay
-
Preparation of Dendritic Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
-
Lipovaxin-MM Treatment:
-
Add Lipovaxin-MM at a pre-determined optimal concentration to the immature DC culture.
-
Incubate for 24-48 hours to allow for DC uptake and maturation.
-
-
T-cell Co-culture:
-
Isolate autologous T-cells (CD3+) from the same donor PBMCs using MACS.
-
Co-culture the Lipovaxin-MM-treated DCs with the isolated T-cells at a ratio of 1:10 (DC:T-cell).
-
Incubate the co-culture for 3-5 days.
-
-
Assessment of T-cell Activation:
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of IFNγ, TNF-α, and IL-2 using ELISA or a cytometric bead array (CBA).[1]
-
Flow Cytometry: Stain the T-cells with fluorescently labeled antibodies against CD3, CD4, CD8, and activation markers such as CD69 and CD25 to determine the percentage of activated T-cells.[1]
-
Proliferation Assay: Measure T-cell proliferation using a CFSE dilution assay or by [3H]-thymidine incorporation.
-
Visualizations
Caption: Mechanism of Action for Lipovaxin-MM.
Caption: Experimental workflow for in-vitro T-cell activation.
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
- 4. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipovaxin-MM Phase I Trial (NCT01052142)
This guide provides troubleshooting information and frequently asked questions regarding the limitations of the Lipovaxin-MM phase I clinical trial for metastatic melanoma. The content is intended for researchers, scientists, and drug development professionals who may be referencing this study in their work.
Frequently Asked Questions (FAQs)
Q1: We are designing a similar dendritic cell-targeting vaccine but are concerned about demonstrating immunogenicity. Why did the Lipovaxin-MM trial fail to detect a vaccine-specific immune response?
A: This is the primary limitation identified in the study. Despite being well-tolerated, the trial found no consistent evidence of vaccine-specific humoral (antibody) or cellular (T-cell) immune responses in post-immunization blood samples[1][2][3][4][5].
Several factors could be contributing to this outcome:
-
Insufficient Vaccine Potency: The dose levels tested, including the highest feasible dose of 3 mL, may have been insufficient to stimulate a detectable systemic immune response. The planned 10 mL dose was not tested due to technical challenges in preparation[1].
-
Immune Monitoring Assay Sensitivity: The assays used to measure T-cell and antibody reactivity may not have been sensitive enough to detect low-level immune responses.
-
Patient Population: The subjects had metastatic cutaneous melanoma, and their immune systems may have been compromised by prior treatments or the disease itself, rendering them less responsive to a vaccine.
-
Mechanism of Action: The vaccine is designed to target dendritic cells (DCs) via the DC-SIGN receptor[1]. The efficiency of this targeting and subsequent antigen presentation in humans may be different than in preclinical murine models[1].
Troubleshooting Suggestion: When developing a similar vaccine, consider more sensitive or varied immunological monitoring techniques (e.g., ELISpot assays with different peptide pools, intracellular cytokine staining). Additionally, preclinical studies should rigorously assess the effective dose range required to elicit a robust immune response.
Q2: How should we interpret the clinical efficacy results reported in the trial (one partial response, two stable diseases)?
A: The clinical activity should be interpreted with significant caution due to several key limitations of the trial design.
-
Open-Label Design: The trial was open-label, meaning both participants and investigators were aware of the treatment being administered[1]. This design is standard for phase I safety trials but can introduce bias in the assessment of subjective outcomes.
-
Primary Objective was Safety: The primary goal of a phase I trial is to determine safety and dose-limiting toxicities (DLTs), not efficacy[1][2][3]. The clinical observations are preliminary and exploratory.
While a partial response was noted in one patient, the majority of patients experienced progressive disease[1][2][3][4]. These results, combined with the lack of detectable immunogenicity, suggest that the observed clinical activity may not be directly attributable to a vaccine-induced anti-tumor immune response.
Quantitative Data Summary
The following tables summarize key quantitative data from the Lipovaxin-MM phase I trial.
Table 1: Trial Design and Cohorts
| Cohort | Number of Patients | Lipovaxin-MM Dose | Dosing Schedule |
|---|---|---|---|
| A | 3 | 0.1 mL | Three doses, every 4 weeks |
| B | 3 | 1.0 mL | Three doses, every 4 weeks |
| C | 6 | 3.0 mL | Four doses, weekly |
Table 2: Summary of Vaccine-Related Adverse Events (AEs)
| Total AEs Reported | Vaccine-Related AEs | Patients with Vaccine-Related AEs | Severity of Vaccine-Related AEs | Grade 3 Vaccine-Related AEs | Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|---|
| 94 | 43 | 6 out of 10 | 95% were Grade 1 or 2 | Anemia, Lethargy (2 events) | None Observed |
Table 3: Clinical Outcomes (RECIST v1.0)
| Response Category | Number of Patients |
|---|---|
| Partial Response | 1 |
| Stable Disease | 2 |
| Progressive Disease | 9 (inferred) |
| Total Assessed | 12 |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the intended mechanism of action for Lipovaxin-MM.
Caption: High-level experimental workflow for the Lipovaxin-MM phase I trial.
Caption: Intended mechanism of action for the Lipovaxin-MM vaccine.
Experimental Protocols
1. Vaccine Formulation and Administration
-
Composition: Lipovaxin-MM is a liposomal vaccine containing membrane vesicles from the allogeneic melanoma cell line MM200, recombinant interferon-gamma (IFNγ), and a DC-SIGN-specific VH domain antibody fragment (DMS-5000) for targeting[1][6].
-
Preparation: The final product was formulated at the Royal Adelaide Hospital pharmacy. If not administered immediately, it was stored at 2–8 °C and administered within 6 hours of formulation[1].
-
Administration: The vaccine was diluted in normal saline and administered via slow intravenous injection into a peripheral arm vein at a rate not exceeding 1 mL/min[1].
2. Immunologic Assessments
-
Objective: To detect evidence of vaccine-specific humoral and cellular immune responses.
-
Methodology: Peripheral blood samples were collected at regular intervals. The specific assessments included measurements of leukocyte subsets, cytokine levels, and Lipovaxin-MM-specific T-cell and antibody reactivities[1][3][4][5]. The exact laboratory procedures (e.g., specific ELISA or ELISpot protocols) are not detailed in the primary publication.
3. Tumor Response Evaluation
-
Objective: To assess changes in tumor burden.
-
Methodology: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors version 1.0 (RECIST v1.0)[1][3][4][5].
-
Schedule: Assessments were performed at screening, then every 8 weeks for Cohorts A and B, and every 6 weeks for Cohort C[1][3][4][5].
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Lipovaxin-MM - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
Lipovaxin-MM Combination Therapies: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals exploring the potential of Lipovaxin-MM, particularly in combination with other therapeutic agents. While clinical data on Lipovaxin-MM combination therapies are not yet available, this guide offers insights based on its mechanism of action and the results of its Phase I monotherapy trial.
Frequently Asked Questions (FAQs)
Q1: What is Lipovaxin-MM and how does it work?
Lipovaxin-MM is a multi-component, dendritic cell (DC)-targeted liposomal vaccine developed for metastatic melanoma.[1][2][3] It is designed to deliver melanoma-associated antigens and an immunomodulatory factor (Interferon-gamma) directly to dendritic cells to stimulate an anti-tumor immune response.[4] The liposomes are decorated with an antibody fragment that binds to DC-SIGN, a receptor on dendritic cells.[2]
Q2: What are the components of Lipovaxin-MM?
Lipovaxin-MM consists of:
-
Liposomes: Uni- or multi-lamellar membrane-bound nanoparticles.[2]
-
Melanoma Antigens: Derived from melanoma cell membrane vesicles.[4]
-
Dendritic Cell-Targeting Moiety: A domain antibody fragment (DMS5000) that binds to DC-SIGN on dendritic cells.[2][4]
-
Immunomodulatory Factor: Interferon-gamma (IFN-γ) encapsulated within the liposomes to activate dendritic cells.[2][4]
Q3: What is the rationale for exploring Lipovaxin-MM in combination therapies?
While the Phase I trial of Lipovaxin-MM as a monotherapy did not show significant immunogenicity, its mechanism of targeting dendritic cells holds promise for synergistic effects with other immunotherapies.[1][2][3][5] For instance, combining Lipovaxin-MM with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could potentially enhance the activation of tumor-specific T cells and overcome immune suppression within the tumor microenvironment.[6][7]
Experimental Protocols
The following is a summary of the methodology used in the Phase I clinical trial of Lipovaxin-MM monotherapy, which can serve as a reference for designing preclinical or clinical studies.
Phase I Trial Design (NCT01052142) [8]
-
Study Design: An open-label, 3+3 dose-escalation study to determine the safety, dose-limiting toxicities (DLTs), and immunogenicity of Lipovaxin-MM.[1][2]
-
Patient Population: 12 subjects with metastatic cutaneous melanoma.[1][2]
-
Dosing Cohorts:
-
Administration: Intravenous infusion.[1]
-
Assessments:
Data Presentation
Table 1: Summary of Phase I Trial Dosing and Administration
| Cohort | Number of Patients | Lipovaxin-MM Dose | Dosing Schedule |
| A | 3 | 0.1 mL | 3 doses, every 4 weeks |
| B | 3 | 1 mL | 3 doses, every 4 weeks |
| C | 6 | 3 mL | 4 doses, weekly |
Source: Gargett, T., et al. (2018). Cancer Immunology, Immunotherapy.[1][2]
Table 2: Clinical Outcomes of Phase I Lipovaxin-MM Monotherapy Trial
| Outcome | Result |
| Safety | Well tolerated with no clinically significant toxicity.[1][2][3][5] |
| 94 adverse events reported in 10 subjects; 43 considered possibly or probably vaccine-related.[1][5] | |
| Most (95%) vaccine-related AEs were grade 1 or 2.[1][2] | |
| Two grade 3 vaccine-related AEs (anemia and lethargy) were recorded.[1][2] | |
| Immunogenicity | No consistent evidence of vaccine-specific humoral or cellular immune responses was found.[1][2][3][5] |
| Efficacy | Partial Response: 1 patient.[1][2][3][5] |
| Stable Disease: 2 patients.[1][2][3][5] | |
| Progressive Disease: Remaining patients.[1][2][3][5] |
Source: Gargett, T., et al. (2018). Cancer Immunology, Immunotherapy.[1][2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Detectable Immune Response | Insufficient vaccine dose; Suboptimal dosing schedule; Patient-specific factors (e.g., high tumor burden, immunosuppression). | Consider dose escalation studies or alternative dosing schedules in preclinical models. In a combination therapy setting, assess the timing of administration relative to the other therapeutic agent. |
| Grade 1-2 Adverse Events (e.g., anemia, lethargy) | Immune-related side effects or off-target effects of the vaccine components. | Monitor complete blood counts and patient-reported outcomes closely. Provide supportive care as needed. |
| Difficulty in Vaccine Preparation/Stability | The Phase I trial noted technical challenges in preparing a larger 10 mL dose.[2] | Ensure strict adherence to the manufacturer's preparation protocol. For preclinical studies, establish robust quality control for liposome formulation and stability. |
Visualizations
Caption: Mechanism of Action of Lipovaxin-MM.
Caption: Hypothetical Experimental Workflow for Combination Therapy.
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in immunotherapy and its combination therapies for advanced melanoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Study of a Liposomal Vaccine to Treat Malignant Melanoma [clin.larvol.com]
Validation & Comparative
A Comparative Guide: Lipovaxin-MM and Checkpoint Inhibitors in Melanoma Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lipovaxin-MM, a dendritic cell-targeted cancer vaccine, and immune checkpoint inhibitors, a leading class of immunotherapy. This analysis is supported by experimental data from clinical trials to inform research and development efforts in oncology.
Executive Summary
Lipovaxin-MM and checkpoint inhibitors represent two distinct strategies to engage the immune system against cancer. Lipovaxin-MM is designed to actively prime an anti-tumor immune response by delivering melanoma antigens and an immune-stimulatory cytokine directly to dendritic cells. In contrast, checkpoint inhibitors work by releasing the brakes on an existing, but suppressed, anti-tumor T-cell response. Clinical data for Lipovaxin-MM is limited to an early-phase trial, showing modest clinical activity and a favorable safety profile. Checkpoint inhibitors, such as PD-1 and CTLA-4 blockers, have demonstrated significant efficacy in a larger proportion of patients with metastatic melanoma and are established as standard-of-care treatments, albeit with a higher incidence of immune-related adverse events.
Mechanism of Action
Lipovaxin-MM: Activating the Immune Response at its Origin
Lipovaxin-MM is a liposomal vaccine designed to target dendritic cells (DCs), the most potent antigen-presenting cells of the immune system. Its mechanism involves:
-
Targeted Antigen Delivery : The liposomes are decorated with antibodies that bind to DC-SIGN, a receptor on dendritic cells, ensuring the targeted delivery of encapsulated melanoma antigens.
-
Immune Stimulation : The vaccine also carries Interferon-gamma (IFNγ), a cytokine that promotes the maturation and activation of dendritic cells.
-
T-Cell Priming : Once activated, the dendritic cells process the melanoma antigens and present them to naive T-cells, initiating a primary, tumor-specific immune response.
Checkpoint Inhibitors: Releasing the Brakes on T-Cells
Immune checkpoint inhibitors are monoclonal antibodies that block inhibitory pathways regulating T-cell activity. The two main classes are:
-
PD-1/PD-L1 Inhibitors : These drugs prevent the interaction between the PD-1 receptor on T-cells and its ligand PD-L1, which is often overexpressed on cancer cells. This blockade removes an inhibitory signal and allows T-cells to recognize and attack tumor cells.
-
CTLA-4 Inhibitors : These agents block the CTLA-4 receptor on T-cells, which acts as a negative regulator of T-cell activation. By inhibiting CTLA-4, these drugs enhance the priming and activation of T-cells against cancer antigens.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from clinical trials of Lipovaxin-MM and key checkpoint inhibitors in patients with metastatic melanoma.
Table 1: Efficacy in Metastatic Melanoma
| Therapeutic Agent | Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Lipovaxin-MM | Gargett et al.[1][2][3] | I | 12 | 8.3% (1 Partial Response) | Not Reported | Not Reported |
| Pembrolizumab (anti-PD-1) | KEYNOTE-006[4] | III | 555 | 36-37% | 8.4 months | 32.7 months |
| Ipilimumab (anti-CTLA-4) | KEYNOTE-006[4] | III | 256 | 13.3% | 3.4 months | 15.9 months |
| Nivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4) | CheckMate 067[5][6][7] | III | 314 | 58% | 11.5 months | 72.1 months |
| Nivolumab (anti-PD-1) | CheckMate 067[5][6][7] | III | 316 | 45% | 6.9 months | 36.9 months |
| Ipilimumab (anti-CTLA-4) | CheckMate 067[5][6][7] | III | 315 | 19% | 2.9 months | 19.9 months |
Table 2: Safety Profile - Treatment-Related Adverse Events (TRAEs)
| Therapeutic Agent | Trial | Grade 3-4 TRAEs | Common Adverse Events (any grade) |
| Lipovaxin-MM | Gargett et al.[1][2][3] | 5% (anemia, lethargy) | Fatigue, nausea, pyrexia, rigors |
| Pembrolizumab (anti-PD-1) | KEYNOTE-006[4][8][9] | 17% | Fatigue (28%), diarrhea (26%), rash (24%), nausea (21%) |
| Ipilimumab (anti-CTLA-4) | KEYNOTE-006[4] | 20% | Pruritus, rash, fatigue, diarrhea |
| Nivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4) | CheckMate 067[5][6][7][10] | 59% | Fatigue, diarrhea, pruritus, rash, nausea |
| Nivolumab (anti-PD-1) | CheckMate 067[5][6][7] | 24% | Fatigue, diarrhea, rash, pruritus |
| Ipilimumab (anti-CTLA-4) | CheckMate 067[5][6][7] | 28% | Pruritus, rash, diarrhea, fatigue |
Experimental Protocols
Lipovaxin-MM Phase I Trial
-
Study Design : An open-label, 3+3 dose-escalation Phase I trial to determine the safety, dose-limiting toxicities, and immunogenicity of Lipovaxin-MM.[1][3]
-
Patient Population : 12 subjects with metastatic cutaneous melanoma.[1][3]
-
Intervention :
-
Assessments :
-
Safety : Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Immunogenicity : Peripheral blood was assessed for leukocyte subsets, cytokine levels, and Lipovaxin-MM-specific T-cell and antibody responses.
-
Efficacy : Tumor responses were assessed by RECIST v1.0 at screening and then every 6-8 weeks.[1][3]
-
Checkpoint Inhibitor Trials (General Protocol Outline)
-
Study Design : Typically Phase III, randomized, controlled, and often double-blinded trials comparing the checkpoint inhibitor(s) to standard of care or another active comparator.[4][5][11][12][13][14]
-
Patient Population : Hundreds to over a thousand patients with unresectable or metastatic melanoma, often stratified by factors like BRAF mutation status and PD-L1 expression.[4][5][11][12][13][14]
-
Intervention : Intravenous infusion of the checkpoint inhibitor(s) at a specified dose and schedule (e.g., pembrolizumab 10 mg/kg every 2 or 3 weeks; nivolumab 1 mg/kg plus ipilimumab 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab maintenance).[4][5][11][12][13][14]
-
Assessments :
-
Primary Endpoints : Often Progression-Free Survival (PFS) and/or Overall Survival (OS).[4][5][11]
-
Secondary Endpoints : Objective Response Rate (ORR), duration of response, and safety.[4][5][11]
-
Safety : Rigorous monitoring and grading of adverse events, with a particular focus on immune-related adverse events.[4][5][6][7][10]
-
Biomarkers : Analysis of tumor tissue for PD-L1 expression and other potential predictive biomarkers.
-
Visualizing the Mechanisms and Processes
Signaling Pathways
Caption: Signaling pathways of Lipovaxin-MM and Checkpoint Inhibitors.
Experimental Workflow Comparison
Caption: Comparison of clinical trial workflows.
Logical Relationship of Therapeutic Strategies
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Pembrolizumab versus ipilimumab in advanced melanoma (KEYNOTE-006): post-hoc 5-year results from an open-label, multicentre, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nivolumab plus Ipilimumab as First-Line Therapy in Patients with Advanced Melanoma: 6.5-Year Update from CheckMate-067 - Conference Correspondent [conference-correspondent.com]
- 6. Nivolumab/Ipilimumab Combination Extends Survival for Patients with Melanoma - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. researchgate.net [researchgate.net]
- 8. Ten-Year Data for Merck’s KEYTRUDA® (pembrolizumab) Demonstrates Sustained Overall Survival Benefit Versus Ipilimumab in Advanced Melanoma [businesswire.com]
- 9. merck.com [merck.com]
- 10. Adverse events induced by nivolumab and ipilimumab combination regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. 1694-Melanoma metastatic ipilimumab and nivolumab (induction) | eviQ [eviq.org.au]
efficacy of GSK-2401502 in different patient cohorts
Following a comprehensive search of publicly available information, no data was found for a compound with the identifier GSK-2401502.
Extensive searches were conducted to locate information regarding the mechanism of action, clinical trials, efficacy data, and patient cohorts for this compound. These searches included scientific literature databases, clinical trial registries, and publications from GlaxoSmithKline (GSK).
The absence of any reference to this compound in these resources suggests that this identifier may be incorrect, may refer to a compound that was discontinued in the very early stages of development with no resulting publications, or may be an internal GSK identifier that has not been disclosed publicly.
Without any available data, it is not possible to provide a comparison guide on the efficacy of this compound in different patient cohorts, detail its experimental protocols, or create the requested visualizations. Further clarification of the compound identifier may be necessary to proceed with this request.
A Comparative Analysis of Lipovaxin-MM and Autologous Dendritic Cell Vaccines in Cancer Immunotherapy
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, dendritic cell (DC)-based vaccines represent a promising strategy to harness the patient's own immune system to fight malignancies. This guide provides a detailed comparison of two distinct approaches: Lipovaxin-MM, a novel, off-the-shelf liposomal vaccine, and autologous dendritic cell vaccines, a personalized therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical performance, and the experimental protocols that underpin their development.
Executive Summary
Lipovaxin-MM is a multicomponent, liposomal vaccine designed to target dendritic cells in vivo via the DC-SIGN receptor. It carries melanoma-associated antigens and interferon-gamma (IFNγ) to stimulate an anti-tumor immune response. In contrast, autologous dendritic cell vaccines are a personalized immunotherapy where a patient's own DCs are isolated, loaded with tumor antigens ex vivo, and then re-infused to activate T cells.
Clinical trial data in malignant melanoma, the primary indication for which Lipovaxin-MM has been studied, suggests that while the liposomal vaccine is well-tolerated, it has not demonstrated consistent immunogenicity or significant clinical responses in early-phase trials. Conversely, autologous dendritic cell vaccines have shown a significant survival benefit in a randomized Phase II trial in the same disease setting, indicating a more robust clinical efficacy.
Mechanism of Action
Lipovaxin-MM: In Vivo Targeting of Dendritic Cells
Lipovaxin-MM is a sophisticated, non-living vaccine construct. It consists of liposomes decorated with a domain antibody fragment (dAb) that specifically binds to the DC-SIGN (CD209) receptor on the surface of dendritic cells.[1] These liposomes encapsulate plasma membrane vesicles from a human melanoma cell line (MM200), which serve as a source of tumor-associated antigens (TAAs), and also incorporate IFNγ, a potent cytokine known to activate DCs.[1] The intended mechanism is for the liposomes to be taken up by DCs in vivo, delivering the antigenic cargo and the activating signal directly to these key antigen-presenting cells.
References
No Publicly Available Data for GSK-2401502 Impedes Safety Profile Validation
A comprehensive review of publicly accessible data, including clinical trial registries, pharmaceutical pipelines, and scientific literature, reveals no information on a compound designated as GSK-2401502. Extensive searches for this identifier have failed to yield any details regarding its therapeutic class, mechanism of action, or safety profile. Consequently, a comparative analysis of its safety against alternative treatments, as requested, cannot be performed at this time.
The lack of public information suggests that this compound may be an internal project code that has not been disclosed, a discontinued development program, or a potential misidentification of the compound's designation. Without foundational information on the drug itself, it is impossible to conduct the necessary research to fulfill the request for a detailed comparison guide, including data tables, experimental protocols, and visualizations.
Further investigation would be contingent on the provision of a correct and publicly recognized identifier for the compound . Researchers and drug development professionals seeking information on specific investigational products are advised to consult official company disclosures and clinical trial databases for accurate and up-to-date information.
Predicting Patient Response to SGLT2 Inhibitors: A Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, demonstrating significant benefits beyond glycemic control, including cardiovascular and renal protection. However, inter-individual variability in treatment response exists. Identifying predictive biomarkers is crucial for optimizing patient selection and maximizing therapeutic outcomes. This guide provides a comparative overview of potential biomarkers for predicting response to SGLT2 inhibitors, supported by available experimental data.
Cardiovascular and Renal Biomarkers
Elevated baseline levels of certain cardiovascular and renal biomarkers may predict a more pronounced benefit from SGLT2 inhibitor therapy, particularly in reducing major adverse cardiovascular events (MACE).
| Biomarker Category | Biomarker | Predictive Value for SGLT2i Response | Supporting Evidence |
| Cardiac Biomarkers | High-sensitivity cardiac troponin T (hs-cTnT) | Patients with elevated baseline hs-cTnT (≥14 ng/L) may derive greater relative risk reduction for MACE.[1] | A substudy of the CANVAS trial showed that patients with elevated hs-cTnT experienced a greater reduction in MACE with canagliflozin treatment.[1] |
| NT-pro–B-type natriuretic peptide (NT-proBNP) | Elevated baseline NT-proBNP levels are associated with a greater absolute benefit in reducing MACE.[1][2] | Evidence suggests SGLT2 inhibitors have more pronounced absolute benefits for MACE in individuals with elevated NT-proBNP levels.[1][2] | |
| Soluble ST2 (sST2) | Patients with elevated baseline sST2 (>35 ng/mL) may derive greater relative risk reduction for MACE.[1] | The CANVAS trial substudy indicated a greater relative reduction in MACE with canagliflozin in patients with higher baseline sST2.[1] | |
| Insulin-like growth factor–binding protein 7 (IGFBP7) | Part of a composite score to predict cardiac and kidney outcomes. | The CANVAS biomarker substudy utilized a composite score of hs-cTnT, sST2, and IGFBP7 to predict incident cardiac and kidney outcomes.[1][2] | |
| Glycemic Control Biomarker | 1,5-anhydroglucitol (1,5-AG) | Can serve as an early marker of SGLT2 inhibitor activity and patient compliance.[3] | Studies suggest that 1,5-AG levels are a reliable indicator of the effectiveness of SGLT2 inhibitor treatment.[3] |
| Renal Biomarkers | Urine albumin-to-creatinine ratio (UACR) | Reduction in UACR is a key indicator of the nephroprotective effects of SGLT2 inhibitors. | Treatment with SGLT2 inhibitors like ertugliflozin has been shown to reduce UACR in patients with albuminuria.[4] |
| Estimated glomerular filtration rate (eGFR) | An initial dip in eGFR followed by long-term stabilization is a characteristic response to SGLT2 inhibitors, indicating a positive renal outcome.[4][5] | SGLT2 inhibitors are known to cause an acute reduction in eGFR, which is followed by long-term preservation of renal function.[4][5] |
Signaling Pathways and Experimental Workflows
The mechanism of action of SGLT2 inhibitors involves complex signaling pathways that contribute to their cardiorenal protective effects. Understanding these pathways is key to identifying novel biomarkers.
References
Analysis of Lipovaxin-MM: A Review of a Dendritic Cell-Targeted Melanoma Vaccine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Lipovaxin-MM, a novel, multi-component dendritic cell (DC)-targeted liposomal vaccine developed for the treatment of metastatic melanoma. While the primary goal of this analysis was to compare the cross-reactivity of the immune response generated by Lipovaxin-MM with other alternatives, a thorough review of the available clinical trial data indicates that the vaccine did not elicit a detectable or consistent immune response. Therefore, a direct comparison of cross-reactivity is not feasible.
Instead, this guide will focus on the composition, intended mechanism of action, and the experimental data from the Phase I clinical trial of Lipovaxin-MM. This information is crucial for understanding the vaccine's design and the outcomes of its clinical evaluation.
I. Overview of Lipovaxin-MM
Lipovaxin-MM was designed as a therapeutic vaccine to stimulate the patient's immune system to recognize and attack melanoma cells. Its formulation as a DC-targeted liposomal vaccine was intended to enhance the delivery of tumor antigens to professional antigen-presenting cells, specifically dendritic cells, which are pivotal in initiating a potent anti-tumor T-cell response.[1][2]
The vaccine is a complex, multi-component formulation consisting of:
-
Melanoma Antigens: Derived from plasma membrane vesicles of a human melanoma cell line.[2]
-
Liposomes: Uni- or multi-lamellar membrane-bound nanoparticles that encapsulate the active components.[1]
-
DC-Targeting Moiety: An antibody fragment that binds to DC-SIGN, a C-type lectin receptor expressed on dendritic cells and other antigen-presenting cells. This was intended to ensure the specific uptake of the vaccine by these key immune cells.[1][2]
-
Immunomodulatory Factor: Interferon-gamma (IFN-γ) was encapsulated within the liposomes to act as a potent adjuvant, promoting the activation of dendritic cells.[1][3]
II. Intended Mechanism of Action
The proposed mechanism of action for Lipovaxin-MM was to mimic a natural anti-tumor immune response by delivering melanoma antigens directly to dendritic cells in a manner that would stimulate their activation.
Caption: Intended signaling pathway of Lipovaxin-MM.
III. Summary of Clinical Findings
A Phase I clinical trial (NCT01052142) was conducted to evaluate the safety, tolerability, and immunogenicity of Lipovaxin-MM in patients with metastatic melanoma.[4][5][6] The key outcomes of this study are summarized in the table below.
| Parameter | Result |
| Safety and Tolerability | Lipovaxin-MM was found to be well-tolerated with no clinically significant toxicity. The majority of adverse events were mild to moderate (Grade 1 or 2).[4][5] |
| Humoral Immune Response | No consistent evidence of vaccine-specific antibody responses was detected in post-immunization blood samples.[4][5] |
| Cellular Immune Response | No consistent evidence of vaccine-specific T-cell responses was found.[4][5] |
| Overall Immunogenicity | The immunogenicity of Lipovaxin-MM was not detected in this study.[1][4][5] |
| Clinical Efficacy | One patient exhibited a partial response, and two patients had stable disease. The remaining patients had progressive disease.[4][5] |
IV. Experimental Protocols for Immunogenicity Assessment
The Phase I trial employed several standard immunological assays to measure the vaccine-specific immune response. Although no consistent response was detected, the methodologies are relevant for researchers in the field.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Responses
-
Objective: To detect the presence of Lipovaxin-MM-specific antibodies in patient serum.
-
Methodology:
-
ELISA plates were coated with components of Lipovaxin-MM.
-
Patient serum samples, collected at various time points, were added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human antibodies was added.
-
A substrate was added, and the color change, proportional to the amount of specific antibody, was measured using a spectrophotometer.
-
Enzyme-Linked ImmunoSpot (ELISpot) Assay for T-Cell Responses
-
Objective: To quantify the frequency of IFN-γ-producing T-cells specific to the vaccine antigens.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples.
-
PBMCs were stimulated ex vivo with components of the Lipovaxin-MM vaccine.
-
The cells were cultured on a membrane pre-coated with an anti-IFN-γ capture antibody.
-
IFN-γ secreted by activated T-cells was captured on the membrane.
-
A detection antibody conjugated to an enzyme was used to visualize the "spots," where each spot represents a single IFN-γ-secreting cell.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry
-
Objective: To identify and quantify vaccine-specific T-cells based on their production of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Methodology:
-
PBMCs were stimulated ex vivo with vaccine components in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate inside the cell.
-
The cells were then stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Following fixation and permeabilization, the cells were stained with fluorescently-labeled antibodies against intracellular cytokines.
-
The frequency of cytokine-producing T-cells was determined by multi-color flow cytometry.
-
Caption: Experimental workflow for immunogenicity assessment.
V. Conclusion
Lipovaxin-MM represents a well-designed, rational approach to cancer immunotherapy, leveraging liposomal delivery and DC targeting to potentially induce an anti-tumor immune response. However, the results from the Phase I clinical trial indicate that, in the patient population studied, the vaccine was not immunogenic.[1][4][5] While the reasons for the lack of immunogenicity are not fully elucidated, they could be multifactorial, involving aspects of the vaccine formulation, the tumor microenvironment, or the immune status of the patients with advanced melanoma.
For researchers and drug developers, the Lipovaxin-MM trial underscores the challenges in translating promising preclinical concepts into clinically effective cancer vaccines. The detailed experimental design and the lack of a detectable immune response provide valuable insights for the future development of novel immunotherapies. Further research is needed to understand the barriers to inducing robust anti-tumor immunity with such vaccine platforms.
References
- 1. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Liposomal Vaccines for Dendritic Cell Activation or Tolerance [frontiersin.org]
- 3. US8779107B2 - Composition for targeting dendritic cells - Google Patents [patents.google.com]
- 4. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Safety Study of a Liposomal Vaccine to Treat Malignant Melanoma [clin.larvol.com]
Safety Operating Guide
Safe Disposal of GSK-2401502: A Procedural Guide
For laboratory and drug development professionals, the proper disposal of chemical compounds is a critical component of safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of GSK-2401502, identified as a component of a quadrivalent influenza vaccine. The information is based on the official Safety Data Sheet (SDS), which indicates the substance is not classified as hazardous.
Crucial Note for Researchers: The identifier "this compound" is associated with a non-hazardous vaccine product. However, the GSK nomenclature is broad. It is imperative to verify the exact identity of your compound and consult its specific Safety Data Sheet before following any disposal protocol. Misidentification can lead to improper handling and potential safety risks.
Personal Protective Equipment and General Handling
Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is utilized to minimize exposure and ensure safety.
| Protective Equipment | Recommended Use |
| Eye Protection | Safety glasses with side shields are recommended where there is a potential for splashing. |
| Hand Protection | For prolonged or repeated skin contact, suitable protective gloves should be worn. |
| Body Protection | Wear standard laboratory clothing to protect against splashing or contamination. |
| Respiratory Protection | No personal respiratory protective equipment is normally required. |
Disposal Protocol for this compound (Vaccine Component)
The disposal of this compound and materials contaminated with it should be handled in accordance with standard procedures for non-hazardous biological and pharmaceutical waste. Always adhere to local, state, and federal regulations.
Step 1: Segregation of Waste
-
Unused or Expired Product: Segregate any unused or expired this compound for pharmaceutical waste disposal.
-
Contaminated Materials: All materials that have come into contact with this compound, such as vials, pipette tips, gloves, and bench paper, should be considered contaminated waste.
Step 2: Containment
-
Place unused product into a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste.
-
Collect all contaminated materials in a suitable, leak-proof container, such as a biohazard bag or a designated sharps container for relevant items.
Step 3: Final Disposal
-
Dispose of the contained waste through your institution's established waste management program. This typically involves collection by a licensed chemical or biomedical waste disposal contractor.
-
Do not discharge this compound into sewers or waterways.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an absorbent, non-combustible material such as earth, sand, or vermiculite.
-
Collect the absorbed material and place it into a suitable container for disposal.
-
Clean the spill area thoroughly.
By adhering to these established safety and disposal protocols, researchers and laboratory professionals can ensure a safe working environment and maintain regulatory compliance.
Navigating the Safe Handling of GSK-2401502: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK-2401502. It outlines essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment. The following procedural guidance is designed to be your trusted resource for navigating the specific operational questions related to the handling of this compound.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, categorized by the level of protection and specific laboratory task.
| Protection Level | Task | Required PPE | Notes |
| Standard Laboratory Operations | Weighing, dissolving, and preparing solutions. | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Ensure gloves are changed immediately if contaminated. |
| Operations with Potential for Aerosolization | Vortexing, sonicating, or heating solutions. | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a certified chemical fume hood | All procedures with a risk of generating aerosols must be performed within a fume hood. |
| Spill Cleanup | Accidental release of this compound powder or solutions. | - Double-gloving (nitrile)- Chemical splash goggles- Laboratory coat- Disposable shoe covers- Air-purifying respirator (APR) with appropriate cartridges | Refer to the detailed spill cleanup protocol below. |
Operational Plans: From Receipt to Disposal
A systematic workflow is critical to maintaining safety and integrity when working with this compound. The following diagram illustrates the key stages of handling, from initial receipt of the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
Detailed Experimental Protocols
Note: The following protocols are generalized for a typical small molecule compound. The specific Safety Data Sheet (SDS) for this compound, when available, must be consulted for any compound-specific handling requirements.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Assemble all necessary equipment, including an analytical balance, weigh paper or boat, spatula, and appropriate glassware.
-
PPE: Don a laboratory coat, nitrile gloves, and safety glasses with side shields.
-
Weighing: Perform all weighing operations within the fume hood to minimize inhalation exposure. Carefully transfer the desired amount of this compound to a tared weigh boat.
-
Solution Preparation: Add the weighed compound to the appropriate solvent in a designated flask or beaker within the fume hood. Swirl gently to dissolve. If necessary, use a sonicator or vortexer, ensuring the container is securely capped to prevent aerosol generation.
-
Cleanup: After preparation, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of weigh boats and any contaminated disposables in the designated solid chemical waste container.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag or container | Includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Labeled, sealed, and chemically compatible waste bottle | Includes unused solutions and solvent rinses. |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles and razor blades. |
Decontamination and Final Disposal
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Use a solvent known to be effective for similar compounds, followed by a general laboratory disinfectant.
-
Waste Pickup: Once waste containers are full, they should be securely sealed and transported to the designated hazardous waste accumulation area for pickup by certified waste management personnel.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also ensures the integrity of the valuable research being conducted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
